4-Methoxyphenyl beta-D-Galactopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXFVXJMCGPTRB-KSSYENDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461728 | |
| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3150-20-7 | |
| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methoxyphenyl β-D-Galactopyranoside: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 4-Methoxyphenyl β-D-Galactopyranoside, a crucial tool for researchers, scientists, and professionals in drug development. Moving beyond a simple product description, this document delves into the core scientific principles, practical applications, and expert insights necessary for its effective utilization in the laboratory.
Introduction: Unveiling a Key Glycosidic Substrate
4-Methoxyphenyl β-D-Galactopyranoside is a synthetically derived glycoside that has carved a significant niche in the landscape of biochemical and biomedical research.[1] At its core, it is a molecule where a galactose sugar is linked to a 4-methoxyphenol group via a β-glycosidic bond. This specific chemical architecture makes it an invaluable chromogenic substrate for the enzyme β-galactosidase, an enzyme of profound importance in molecular biology and diagnostics. Its utility extends beyond a simple enzyme activity indicator; it also serves as a versatile building block in the intricate art of synthesizing complex glycoconjugates and carbohydrate-based therapeutics.[2][3] This guide will illuminate the path from its fundamental chemical properties to its advanced applications, providing the user with the knowledge to harness its full potential.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of 4-Methoxyphenyl β-D-Galactopyranoside is paramount for its proper handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 3150-20-7 | [4][5] |
| Molecular Formula | C₁₃H₁₈O₇ | [6] |
| Molecular Weight | 286.28 g/mol | [6] |
| Appearance | White crystalline solid/powder | [1][4] |
| Melting Point | Approximately 161 °C | [1] |
| Solubility | Soluble in water | |
| Storage | Store at -20°C to 8°C, protected from light | [7] |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | [6] |
These properties dictate the practical aspects of working with this compound, from preparing stock solutions to ensuring its long-term stability. The crystalline nature and defined melting point are indicative of its purity, a critical factor for reproducible experimental results.
Mechanism of Action: The Chromogenic Transformation
The primary application of 4-Methoxyphenyl β-D-Galactopyranoside lies in its role as a chromogenic substrate for β-galactosidase. The underlying principle is an elegant enzymatic reaction that translates enzyme activity into a quantifiable color change.
The enzyme β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in 4-Methoxyphenyl β-D-Galactopyranoside. This cleavage event releases two products: D-galactose and 4-methoxyphenol.[8][9] While both products are initially colorless, the genius of this assay system is revealed in the subsequent step.
The addition of an alkaline solution, such as sodium carbonate, to the reaction mixture serves two purposes: it effectively stops the enzymatic reaction by denaturing the β-galactosidase, and more importantly, it deprotonates the hydroxyl group of the liberated 4-methoxyphenol. This deprotonation results in the formation of the 4-methoxyphenoxide ion.
The formation of the phenoxide ion induces a critical change in the molecule's electronic structure. The increased electron delocalization across the aromatic ring leads to a bathochromic shift, also known as a red shift, in its maximum absorbance wavelength (λmax).[10][11] While 4-methoxyphenol in an acidic or neutral solution has absorption maxima at approximately 222 nm and 282 nm, the 4-methoxyphenoxide ion under alkaline conditions exhibits a shift to a longer, more readily measurable wavelength in the near-UV range, typically around 290-300 nm.[12][13][14] The intensity of the resulting yellow color is directly proportional to the amount of 4-methoxyphenoxide ion present, which in turn is a direct measure of the β-galactosidase activity.
Experimental Protocol: A Validated Workflow for β-Galactosidase Assay
The following protocol is a robust, self-validating system for the quantification of β-galactosidase activity using 4-Methoxyphenyl β-D-Galactopyranoside. It is designed to be adaptable for various sample types, including purified enzyme preparations and cell lysates.
Reagent Preparation
-
Assay Buffer (Z-buffer): 0.1 M Phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β-mercaptoethanol. The β-mercaptoethanol should be added fresh before use.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methoxyphenyl β-D-Galactopyranoside in the Assay Buffer. Ensure it is fully dissolved. Store in aliquots at -20°C.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
β-Galactosidase Standard: A purified β-galactosidase of known activity for generating a standard curve.
Assay Procedure
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, add your sample (e.g., cell lysate or purified enzyme) to the Assay Buffer to a final volume of 100 µL. Include a blank control containing only the Assay Buffer and sample buffer.
-
Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiation of Reaction: Add 100 µL of the pre-warmed 10 mM 4-Methoxyphenyl β-D-Galactopyranoside stock solution to each reaction to initiate the enzymatic reaction. The final substrate concentration will be 5 mM.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding 100 µL of 1 M Sodium Carbonate.
-
Measurement: Measure the absorbance of the solution at the λmax of the 4-methoxyphenoxide ion (approximately 290-300 nm) using a spectrophotometer or plate reader.
-
Calculation of Activity: The β-galactosidase activity can be calculated using a standard curve generated with a known concentration of 4-methoxyphenol or by using the molar extinction coefficient of the 4-methoxyphenoxide ion at the measured wavelength.
Applications in Research and Drug Development
The utility of 4-Methoxyphenyl β-D-Galactopyranoside extends across several domains of scientific inquiry, from fundamental glycoscience to the frontiers of drug discovery.
-
Enzyme Kinetics and Inhibition Studies: Its well-defined chemical nature makes it an excellent substrate for detailed kinetic studies of β-galactosidase, including the determination of Michaelis-Menten constants (Km and Vmax) and the evaluation of enzyme inhibitors.
-
Reporter Gene Assays: In molecular biology, the lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. Assays using 4-Methoxyphenyl β-D-Galactopyranoside can quantify the expression of this reporter, providing insights into gene regulation and promoter activity.
-
High-Throughput Screening (HTS): The simplicity and reliability of the colorimetric assay make it amenable to high-throughput screening formats for the discovery of novel β-galactosidase inhibitors or activators, which may have therapeutic potential in various diseases.
-
Synthesis of Glycoconjugates: As a stable glycoside, it serves as a valuable starting material for the chemical and enzymatic synthesis of more complex oligosaccharides and glycoconjugates.[2][3] These molecules are instrumental in studying carbohydrate-protein interactions, which are central to numerous biological processes, including cell recognition, signaling, and pathogenesis.
-
Diagnostics: The detection of specific β-galactosidase activity is a key diagnostic marker for certain lysosomal storage diseases, such as GM1 gangliosidosis and Morquio B disease.[15] While fluorogenic substrates are often used in these clinical assays, chromogenic substrates like 4-Methoxyphenyl β-D-Galactopyranoside can be valuable tools in the research and development of new diagnostic methods.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 4-Methoxyphenyl β-D-Galactopyranoside.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a comprehensive Safety Data Sheet (SDS) for 4-Methoxyphenyl β-D-Galactopyranoside should be consulted for detailed information, the primary hazards are associated with eye irritation.[16][17][18] The hydrolysis product, 4-methoxyphenol, is harmful if swallowed and can cause skin and eye irritation.[7]
Conclusion: An Indispensable Tool for the Modern Scientist
4-Methoxyphenyl β-D-Galactopyranoside is more than just a chemical; it is a key that unlocks a deeper understanding of enzymatic processes and carbohydrate biology. Its reliability as a chromogenic substrate, coupled with its versatility as a synthetic precursor, ensures its continued relevance in the ever-evolving fields of biochemistry, molecular biology, and drug discovery. By understanding its fundamental properties and applying the robust protocols outlined in this guide, researchers can confidently and effectively integrate this powerful tool into their experimental repertoire, driving forward the frontiers of scientific knowledge.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Genome Context [genomecontext.com]
- 4. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 5. 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7 [m.chemicalbook.com]
- 6. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase | MDPI [mdpi.com]
- 10. brainly.in [brainly.in]
- 11. reddit.com [reddit.com]
- 12. 4-Methoxyphenol | SIELC Technologies [sielc.com]
- 13. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemscene.com [chemscene.com]
- 17. aaronchem.com [aaronchem.com]
- 18. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 4-Methoxyphenyl beta-D-Galactopyranoside: Properties, Analysis, and Applications
This guide provides a comprehensive technical overview of 4-Methoxyphenyl beta-D-Galactopyranoside, a key glycoside used in biochemical and diagnostic research. We will move beyond basic specifications to explore the causality behind its chemical behavior, provide validated protocols for its synthesis and use, and offer insights grounded in established scientific principles. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Core Molecular Profile and Physicochemical Properties
This compound is a synthetic glycoside consisting of a galactose sugar moiety linked to a 4-methoxyphenol aglycone via a β-glycosidic bond. This structure is fundamental to its primary application as a chromogenic substrate for the enzyme β-galactosidase.
The presence of the methoxy group on the aromatic ring subtly alters the electronic properties of the aglycone compared to a simple phenol, which can influence the kinetics of enzymatic cleavage. The β-linkage is stereochemically specific, making it a precise tool for detecting β-galactosidase activity while being resistant to hydrolysis by α-galactosidases.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | [1] |
| CAS Number | 3150-20-7 | [2] |
| Molecular Formula | C₁₃H₁₈O₇ | [2] |
| Molecular Weight | 286.28 g/mol | [2] |
| Appearance | White to off-white crystalline solid or powder | [3][4] |
| Melting Point | 158-163 °C | [2][4] |
| Solubility | Soluble in water and methanol | |
| Purity (Typical) | >98% (HPLC) | [3][4] |
Synthesis and Stereochemical Control: The Koenigs-Knorr Approach
The synthesis of an aryl β-galactoside requires precise stereochemical control to ensure the formation of the β-anomer exclusively. The Koenigs-Knorr reaction is a classic and reliable method for achieving this outcome.[5][6] The key to its success lies in the use of a "participating" protecting group on the C2 hydroxyl of the galactose donor.
Causality of Stereoselectivity : An acetyl or benzoyl group at the C2 position provides anchimeric assistance. During the reaction, it forms a cyclic acyloxonium ion intermediate after the glycosyl halide is activated. The alcohol acceptor (4-methoxyphenol) can then only attack from the face opposite to this bulky intermediate, resulting in a 1,2-trans glycosidic bond, which corresponds to the β-anomer in the galactose series.[6]
References
- 1. rsc.org [rsc.org]
- 2. This compound | 3150-20-7 [m.chemicalbook.com]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. Koenigs-Knorr Synthesis [drugfuture.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Technical Guide to 4-Methoxyphenyl β-D-Galactopyranoside (CAS 3150-20-7)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 4-Methoxyphenyl β-D-Galactopyranoside, CAS number 3150-20-7. Commonly abbreviated as pMPG, this compound is a highly valuable chromogenic substrate for the enzyme β-galactosidase. Its utility spans molecular biology, microbiology, and enzyme kinetics, primarily due to the straightforward colorimetric signal generated upon enzymatic cleavage. We will explore the fundamental physicochemical properties, the precise mechanism of action that enables detection, core applications with detailed protocols, and critical considerations for experimental design and data interpretation. This document is structured to serve as a practical and authoritative resource for scientists leveraging pMPG in their research endeavors.
Introduction to Chromogenic β-Galactosidase Detection
β-galactosidase (EC 3.2.1.23) is a cornerstone enzyme in numerous life science applications. It catalyzes the hydrolysis of terminal β-D-galactose residues from various substrates.[1] In molecular biology, the gene encoding it (lacZ) is a widely used reporter gene to monitor gene expression and protein-protein interactions.[1][2] In microbiology, its activity is a key biochemical marker for the identification of coliform bacteria, including E. coli.[1]
The reliable detection of β-galactosidase activity hinges on the use of specialized substrates. Chromogenic substrates are compounds that are colorless until acted upon by the enzyme.[3][4] Upon enzymatic cleavage, they release a chromophore—a colored molecule—allowing for simple visual or spectrophotometric quantification of enzyme activity.[5] While X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is perhaps the most famous substrate, producing a blue precipitate, substrates like 4-Methoxyphenyl β-D-Galactopyranoside (pMPG) offer distinct advantages for quantitative, solution-based assays.
Physicochemical Properties
A thorough understanding of a substrate's properties is fundamental to its effective use. The key characteristics of pMPG are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3150-20-7 | [6][7] |
| Molecular Formula | C₁₃H₁₈O₇ | [6][7][8] |
| Molecular Weight | 286.28 g/mol | [6][7][9] |
| Appearance | White to off-white crystalline powder | [10] |
| Melting Point | 158-163 °C | [10][11] |
| Solubility | Soluble in water and methanol | [10] |
| Storage | Freezer (-20 °C recommended) | [11] |
Principle of Detection: A Two-Step Enzymatic Cascade
The detection of β-galactosidase using pMPG is not a single reaction but a coupled enzymatic assay. This design enhances signal amplification and specificity.
Step 1: Hydrolysis by β-Galactosidase The primary reaction involves the target enzyme, β-galactosidase. It recognizes and cleaves the β-glycosidic bond in the pMPG molecule. This hydrolysis releases two products: D-galactose and 4-methoxyphenol (p-methoxyphenol). The 4-methoxyphenol is the key signaling intermediate, but it is colorless itself.
Step 2: Oxidative Coupling for Signal Generation To generate a measurable colorimetric signal, a secondary (or coupling) enzyme is introduced. This is typically an oxidase, such as laccase or tyrosinase. This enzyme catalyzes the oxidation of the 4-methoxyphenol molecules, which then couple to form a colored, dimeric product. The intensity of the final color is directly proportional to the amount of 4-methoxyphenol released, and thus, to the activity of the β-galactosidase.
Reaction Mechanism Diagram
The following diagram illustrates the sequential enzymatic reactions involved in signal generation from pMPG.
Caption: Enzymatic cascade for pMPG-based detection.
Core Applications & Methodologies
The unique properties of pMPG make it suitable for several key applications in research.
4.1 Quantification of β-Galactosidase Activity in Lysates
This is the most common application, essential for normalizing transfection efficiency in reporter gene assays or for detailed enzyme kinetic studies. The soluble nature of the final product makes it ideal for microplate-based spectrophotometric readings.
4.2 Screening for Glycosidase Inhibitors
In drug development, identifying molecules that inhibit specific enzymes is crucial.[12] pMPG can be used in high-throughput screening (HTS) campaigns to find inhibitors of β-galactosidase. In such an assay, a decrease in color development in the presence of a test compound indicates potential inhibitory activity.
4.3 Microbiological Detection
β-galactosidase is a primary indicator of coliform bacteria in water and food safety testing.[1] While other substrates are often used in solid media (e.g., X-Gal for blue-white screening), pMPG can be adapted for liquid-based assays for quantifying bacterial contamination levels.
Experimental Protocol: Quantitative β-Galactosidase Assay
This protocol provides a robust, self-validating method for quantifying β-galactosidase activity in cell lysates using a 96-well plate format.
5.1 Materials & Reagents
-
Cell Lysate: Containing β-galactosidase (e.g., from cells transfected with a lacZ reporter plasmid).
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5.
-
pMPG Stock Solution: 100 mM 4-Methoxyphenyl β-D-Galactopyranoside in Assay Buffer.
-
Laccase Solution: 1 mg/mL Laccase (from Trametes versicolor) in Assay Buffer.
-
96-well clear, flat-bottom microplate.
-
Microplate Spectrophotometer (capable of reading absorbance at ~405-420 nm).
-
β-Galactosidase Standard: Purified enzyme for standard curve (optional but recommended).
5.2 Step-by-Step Procedure
-
Prepare Reaction Master Mix: For each reaction, prepare a master mix containing:
-
130 µL Assay Buffer
-
20 µL pMPG Stock Solution (Final concentration: 10 mM)
-
20 µL Laccase Solution (Final concentration: 100 µg/mL)
-
Rationale: Preparing a master mix ensures uniformity across all wells, reducing pipetting errors.
-
-
Set Up Experimental Wells:
-
Blank: Add 180 µL of Master Mix + 20 µL of lysis buffer (without cell protein). This accounts for any background absorbance.
-
Samples: Add 180 µL of Master Mix to each well. Add 20 µL of your cell lysate.
-
Positive Control: Add 180 µL of Master Mix + 20 µL of a known concentration of β-galactosidase standard.
-
-
Incubation:
-
Cover the plate to prevent evaporation.
-
Incubate at 37°C.[13][14] The reaction time can vary from 15 to 60 minutes depending on the enzyme concentration.[13]
-
Expert Tip: For kinetic studies, take readings at multiple time points (e.g., every 5 minutes). For endpoint assays, a fixed time where the color is developed but the reaction is not saturated is ideal.
-
-
Measurement:
-
Measure the absorbance of the plate at a wavelength between 405 nm and 420 nm.[15] The optimal wavelength should be determined based on the absorbance spectrum of the final oxidized product.
-
-
Data Analysis:
-
Subtract the average absorbance of the Blank wells from all Sample and Control wells.
-
The resulting net absorbance is proportional to the β-galactosidase activity in your sample.
-
If a standard curve was generated, you can calculate the specific activity (e.g., in Units/mg of total protein).
-
General Experimental Workflow Diagram
Caption: Standard workflow for a pMPG-based enzyme assay.
Safety & Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Handling: Handle in a well-ventilated area.[16] Avoid the formation of dust and aerosols.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically in a freezer.[11][16]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations, often through a licensed chemical destruction plant.[16]
Conclusion
4-Methoxyphenyl β-D-Galactopyranoside is a robust and reliable substrate for the quantitative analysis of β-galactosidase activity. Its utility in a coupled, solution-based colorimetric assay provides a significant advantage over precipitating substrates for applications requiring high-throughput screening or precise kinetic measurements. By understanding its chemical properties, the mechanism of detection, and adhering to validated protocols, researchers can effectively integrate this compound into their workflows for reporter gene analysis, enzyme inhibitor screening, and microbiological testing.
References
- 1. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. goldbio.com [goldbio.com]
- 6. 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 3150-20-7 [m.chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 10. This compound | 3150-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. echemi.com [echemi.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. agilent.com [agilent.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. zycz.cato-chem.com [zycz.cato-chem.com]
A Comprehensive Technical Guide to 4-Methoxyphenyl β-D-Galactopyranoside: Properties, Applications, and Quantitative Analysis
Executive Summary: This guide serves as a technical resource for researchers, scientists, and drug development professionals on 4-Methoxyphenyl β-D-galactopyranoside (CAS: 3150-20-7). We delve into its core physicochemical properties, with a primary focus on its molecular weight of 286.28 g/mol .[1][2][3][4][5] This document outlines its fundamental role as a chromogenic substrate for β-galactosidase and as a versatile building block in synthetic carbohydrate chemistry. A detailed, field-proven protocol for quantifying β-galactosidase activity is provided, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 4-Methoxyphenyl β-D-Galactopyranoside
4-Methoxyphenyl β-D-galactopyranoside is a synthetic glycoside, a class of molecules where a sugar group is bonded to another functional group via a glycosidic bond. In this compound, a galactose sugar is linked to a 4-methoxyphenyl group. Its significance in the scientific community stems from two primary functions:
-
Biochemical Substrate: It is recognized as a substrate for the enzyme β-galactosidase (EC 3.2.1.23). The enzymatic cleavage of the glycosidic bond releases D-galactose and 4-methoxyphenol, a process that can be monitored to quantify enzyme activity. This makes it a valuable tool in diagnostics and enzyme kinetics studies.
-
Synthetic Chemistry Building Block: In medicinal and organic chemistry, it serves as a crucial precursor for the synthesis of more complex glycoconjugates and glycosides.[6] These complex carbohydrates are vital for developing glycoproteins and other biologically active molecules used in drug formulation and delivery systems.[7] For instance, it has been used as a reactant in the preparation of SM1a, a human epithelial carcinoma antigen.[3]
Its utility in studying carbohydrate-protein interactions further solidifies its importance in advancing our understanding of cellular processes and developing novel therapeutic agents.[6]
Core Physicochemical Properties
A precise understanding of a compound's properties is the foundation of reproducible science. The key quantitative data for 4-Methoxyphenyl β-D-galactopyranoside are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 286.28 g/mol | [1][2][3][4][5][8] |
| Molecular Formula | C₁₃H₁₈O₇ | [1][2][3][4][8] |
| CAS Number | 3150-20-7 | [1][3][4][8] |
| Appearance | White Crystalline Solid / Powder | [1][8] |
| Melting Point | 158-161 °C | [4][8] |
| Solubility | Soluble in Water and Methanol | [8] |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | [2][8] |
Principle of Application: Enzymatic Hydrolysis
The primary biochemical application of 4-Methoxyphenyl β-D-galactopyranoside is rooted in its interaction with the enzyme β-galactosidase. This lysosomal hydrolase is critical for the breakdown of specific gangliosides and related molecules; its deficiency is linked to severe lysosomal storage disorders like GM1 gangliosidosis.[9]
The enzymatic reaction proceeds as follows: β-galactosidase identifies and cleaves the β-glycosidic bond linking the galactose moiety to the 4-methoxyphenol aglycone. This hydrolysis event yields two products: D-galactose and 4-methoxyphenol. The production of 4-methoxyphenol can be quantified, typically using spectrophotometry, to determine the rate of the enzymatic reaction.
Experimental Protocol: Quantification of β-Galactosidase Activity
This section provides a robust, step-by-step methodology for measuring β-galactosidase activity. While this protocol is universally applicable, it is based on the well-established principles used for analogous substrates like p-Nitrophenyl-β-D-galactopyranoside (PNPG).[10] The key to success is adapting the final detection step to the specific spectral properties of the 4-methoxyphenol product.
Reagents and Materials
-
Assay Buffer: 200 mM Sodium Acetate Buffer, pH 4.4 at 25°C.
-
Expertise & Rationale: The acidic pH of 4.4 is chosen to approximate the environment of the lysosome, the natural location of acid β-galactosidase, ensuring optimal enzyme activity.[10]
-
-
Substrate Stock Solution: 10 mM 4-Methoxyphenyl β-D-galactopyranoside dissolved in deionized water.
-
Stop Solution: 200 mM Borate Buffer or Sodium Carbonate, pH 9.8 or higher.
-
Expertise & Rationale: A high-pH buffer is essential. It immediately denatures the enzyme, halting the reaction at a precise time point. This ensures that the measured product concentration accurately reflects the reaction time.[10]
-
-
Enzyme Solution: Purified β-galactosidase or cell lysate containing the enzyme, diluted in cold deionized water to an appropriate concentration (e.g., ~1.0 unit/mL).
-
Equipment: Spectrophotometer, 1 cm path length cuvettes, thermostatted water bath (25°C or 37°C), micropipettes.
Assay Procedure
This protocol is designed for a final reaction volume of 3.92 mL, which can be scaled as needed.
-
Prepare Reaction Mix: In a clean cuvette, pipette 0.40 mL of Assay Buffer.
-
Add Enzyme: Add 0.02 mL of the β-Galactosidase Enzyme Solution. For the Blank cuvette, this step is omitted until the end.
-
Trustworthiness & Self-Validation: The Blank control, which contains all reagents except for a functional enzyme during the incubation period, is critical. It accounts for any non-enzymatic degradation of the substrate or background absorbance, ensuring the final reading is due solely to enzymatic activity.
-
-
Equilibration: Mix the cuvette by inversion and equilibrate to the desired temperature (e.g., 25°C) for 5 minutes in a water bath.
-
Initiate Reaction: Add 0.50 mL of the Substrate Stock Solution to the cuvette.
-
Incubation: Immediately mix by inversion and incubate at 25°C for exactly 10 minutes.
-
Expertise & Rationale: The incubation time must be precise and consistent across all samples. It should be within the linear range of the reaction, where product formation is proportional to time. Preliminary time-course experiments are recommended to establish this range for your specific enzyme concentration.
-
-
Stop Reaction: Add 3.00 mL of the Stop Solution. Mix thoroughly.
-
Finalize Blank: To the Blank cuvette, add 3.00 mL of Stop Solution first, followed by 0.02 mL of the Enzyme Solution. This ensures the enzyme is denatured before it can react with the substrate.
-
Measure Absorbance: Read the absorbance of the Test and Blank samples at the optimal wavelength for 4-methoxyphenol under basic conditions. This wavelength must be determined empirically (typically in the UV range).
Workflow and Data Analysis
Calculation: The enzyme activity is calculated using the Beer-Lambert law (A = εbc), where A is the background-subtracted absorbance, ε is the molar extinction coefficient of 4-methoxyphenol at the measured pH and wavelength, b is the path length (1 cm), and c is the concentration of the product.
Conclusion
4-Methoxyphenyl β-D-galactopyranoside is a compound of significant utility in both fundamental biochemical research and applied pharmaceutical development. Its well-defined molecular weight of 286.28 g/mol and predictable behavior as an enzymatic substrate make it a reliable tool for scientists.[1][2][3][4][5] The methodologies and principles detailed in this guide provide a framework for its effective application in the laboratory, ensuring that experimental designs are built on a foundation of scientific integrity and technical expertise.
References
- 1. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 2. 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3150-20-7 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. synthose.com [synthose.com]
- 9. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Methoxyphenyl β-D-Galactopyranoside in Water and DMSO
Core Physicochemical Properties
A molecule's structure is the primary determinant of its solubility. MeO-Ph-β-Gal is a glycoside, a molecule composed of a sugar moiety (the glycone) linked to a non-sugar moiety (the aglycone). In this case, the hydrophilic D-galactose is linked to the more hydrophobic 4-methoxyphenyl group. This amphipathic nature governs its interaction with different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₇ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 158-163 °C | |
| Predicted logP (XLogP3) | -0.7 | [1][2] |
Solubility Profile: A Tale of Two Solvents
The solubility of MeO-Ph-β-Gal is a classic example of the "like dissolves like" principle, heavily influenced by the polarity of the solvent and the compound's ability to form hydrogen bonds.
Solubility in Water
Publicly available data from chemical suppliers qualitatively describe the solubility of MeO-Ph-β-Gal in water as "slight".[3] This is an expected characteristic. The molecule's water solubility is primarily conferred by the galactose unit, with its multiple hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors with water molecules.[1] However, the bulky and nonpolar 4-methoxyphenyl aglycone counteracts this, limiting its overall dissolution in an aqueous medium.
Solubility in Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a strong ability to accept hydrogen bonds and solubilize a wide range of organic molecules. While specific quantitative data for MeO-Ph-β-Gal in DMSO is sparse, it is expected to be significantly more soluble in DMSO than in water. The DMSO molecule can effectively solvate both the polar galactose portion and the nonpolar aromatic ring of the aglycone.
Data-Driven Estimation from Analogous Compounds
To provide a more quantitative estimation, we can examine the experimentally determined solubilities of structurally similar β-D-galactopyranosides. These compounds share the same galactose core but differ in the aglycone, providing a strong basis for comparison.
| Compound | Solvent | Temperature | Solubility | Source |
| 4-Methylumbelliferyl β-D-galactopyranoside | Water | 24 °C | 0.21 mg/mL | |
| DMSO | Room Temp. | 115 mg/mL | ||
| p-Nitrophenyl β-D-galactopyranoside | Water (PBS, pH 7.2) | Room Temp. | ~0.09 mg/mL | |
| Water (with heating) | 60 °C | 5.83 mg/mL | [4] | |
| DMSO | Room Temp. | ≥ 10 mg/mL | [4] |
Experimental Protocols for Solubility Determination
As a self-validating system, empirical determination is the gold standard. The following protocols provide rigorous, step-by-step methodologies for quantifying the solubility of MeO-Ph-β-Gal.
Protocol 1: Thermodynamic Solubility in Water via the Shake-Flask Method
This method is considered the most reliable for determining the equilibrium (thermodynamic) solubility and is the benchmark against which other methods are compared.[5][6]
Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of solid solute. The long incubation with agitation ensures this equilibrium is reached.
Caption: Workflow for the Shake-Flask Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of solid MeO-Ph-β-Gal (e.g., 5-10 mg) to a clear glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of purified, deionized water (e.g., 1.0 mL).
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This duration is critical to ensure equilibrium is achieved.
-
Phase Separation: Remove the vial and allow it to stand undisturbed for at least one hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Crucially , filter this aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any microscopic undissolved particles. This step is vital to avoid overestimation of solubility.
-
Quantification: Prepare a standard curve of known concentrations of MeO-Ph-β-Gal. Analyze the concentration of the filtered sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Using the standard curve, determine the concentration of the saturated solution. This value represents the thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination in DMSO
For many applications, especially in high-throughput screening, researchers prepare concentrated stock solutions in DMSO. This protocol determines the "kinetic" solubility from a DMSO stock, which is often more relevant for these workflows.[5]
Causality: This method mimics the common laboratory practice of diluting a DMSO stock into an aqueous buffer. It measures the concentration at which the compound precipitates out of the aqueous solution under specific conditions, which may not represent true thermodynamic equilibrium.
Caption: Workflow for Kinetic Solubility Determination.
Methodology:
-
Stock Solution: Prepare a highly concentrated stock solution of MeO-Ph-β-Gal in 100% DMSO (e.g., 100 mM). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.
-
Serial Dilution: In a 96-well plate, add your aqueous buffer of choice (e.g., PBS, pH 7.4). Add small, precise volumes of the DMSO stock solution to the wells to create a range of final concentrations (e.g., from 1 µM to 500 µM). Ensure the final DMSO concentration is consistent across all wells and is low enough not to interfere with your downstream assay (typically ≤1%).
-
Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 1.5-2 hours).
-
Detection of Precipitation: Determine the solubility limit by identifying the highest concentration at which no visible precipitate is formed. This can be done visually or, more quantitatively, by measuring the turbidity (light scattering) in each well using a plate reader.
-
Confirmation (Optional but Recommended): For a more precise measurement, use a solubility filter plate. After incubation, vacuum filter the plate to separate the soluble fraction from any precipitate. The concentration of the compound in the filtrate can then be accurately quantified by HPLC or UV-Vis spectroscopy.[6]
Practical Insights for the Bench Scientist
-
Stock Solutions: Always prepare concentrated stock solutions of 4-Methoxyphenyl β-D-Galactopyranoside in high-purity, anhydrous DMSO. Store these stocks at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: When preparing aqueous working solutions from a DMSO stock, add the DMSO stock to the aqueous buffer while vortexing or stirring. Never add aqueous buffer to the DMSO stock, as this can cause the compound to immediately precipitate.
-
Metastability: Be aware that kinetically-derived solutions may be supersaturated and could precipitate over time, with changes in temperature, or upon the introduction of nucleation sites (like dust or scratches in a tube). It is best practice to prepare fresh working solutions daily.
-
Assay Considerations: The low aqueous solubility may be a limiting factor in certain high-concentration enzyme kinetic studies. If higher concentrations are required, consider the use of co-solvents, but be sure to run appropriate vehicle controls to ensure the co-solvent does not affect enzyme activity.
By understanding the underlying chemical principles and employing these robust experimental protocols, researchers can confidently navigate the solubility challenges of 4-Methoxyphenyl β-D-Galactopyranoside, ensuring the accuracy and reproducibility of their experimental results.
References
A Senior Application Scientist's Guide to the Stereoselective Synthesis of 4-Methoxyphenyl beta-D-Galactopyranoside
This document provides an in-depth technical guide for the synthesis of 4-Methoxyphenyl beta-D-galactopyranoside, a key biochemical reagent and building block in glycochemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a foundational understanding of the strategic choices underpinning a successful synthesis. We will explore the venerable Koenigs-Knorr reaction for stereocontrolled glycosylation, followed by a classic Zemplén deprotection, ensuring a high-yield, high-purity final product.
Strategic Overview: The Importance and Challenge
This compound serves as a crucial substrate for enzyme assays, particularly for β-galactosidases, and acts as a versatile building block for synthesizing more complex glycoconjugates and carbohydrate-based therapeutics.[1][2][3] Its applications span from fundamental glycosylation studies to the development of novel drug delivery systems.[1][4]
The primary synthetic challenge lies in the stereoselective formation of the glycosidic bond. The anomeric carbon (C1) of galactose can exist in two stereoisomeric forms, alpha (α) and beta (β). For its function as a specific enzyme substrate, the exclusive formation of the β-anomer is paramount. Our strategy directly addresses this by leveraging the principle of neighboring group participation.
Visualizing the Synthetic Pathway
The synthesis is a two-stage process: first, the stereoselective coupling of a protected galactose donor with the 4-methoxyphenol acceptor, and second, the removal of the protecting groups to yield the final product.
Caption: Overall two-step synthesis of the target molecule.
Part I: The Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction, first reported in 1901, remains a cornerstone of carbohydrate chemistry for forming glycosidic bonds.[5][6] It involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter.[6][7]
Mechanistic Rationale: Ensuring β-Selectivity
The key to achieving the desired β-configuration is the use of an O-acetyl protecting group at the C2 position of the galactosyl donor. This is not merely a protecting group; it is an active participant in the reaction mechanism.
-
Activation: The promoter, typically silver carbonate (Ag₂CO₃), abstracts the bromide from the glycosyl donor (acetobromogalactose), generating a highly reactive oxocarbenium ion intermediate.
-
Anchimeric Assistance: The carbonyl oxygen of the C2-acetyl group attacks the anomeric center from the backside. This intramolecular reaction forms a stable, five-membered dioxolanium ion. This intermediate sterically shields the alpha-face of the anomeric carbon.
-
Nucleophilic Attack: The glycosyl acceptor, 4-methoxyphenol, can now only attack from the opposite (beta) face in an Sₙ2-like manner. This attack opens the dioxolanium ring and exclusively forms the 1,2-trans product, which in the case of galactose, is the desired β-glycoside.[6]
This strategic use of a participating neighboring group is a classic and reliable method for ensuring high stereoselectivity, a hallmark of a well-designed carbohydrate synthesis.
Detailed Experimental Protocol: Glycosylation
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Equiv. |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | 411.21 | 4.11 g | 10.0 | 1.0 |
| 4-Methoxyphenol | 124.14 | 1.49 g | 12.0 | 1.2 |
| Silver Carbonate (Ag₂CO₃) | 275.75 | 3.31 g | 12.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Molecular Sieves (4Å) | - | ~5 g | - | - |
Procedure:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxyphenol (1.49 g) and anhydrous dichloromethane (50 mL). Add activated 4Å molecular sieves to maintain anhydrous conditions.
-
Reagent Addition: Add silver carbonate (3.31 g) to the stirring solution. The flask should be protected from light using aluminum foil, as silver salts can be light-sensitive.
-
Donor Addition: In a separate flask, dissolve acetobromogalactose (4.11 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as 1:1 Hexanes:Ethyl Acetate. The disappearance of the starting acetobromogalactose (stains well with p-anisaldehyde) indicates completion.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite pad thoroughly with dichloromethane.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude residue is purified by silica gel column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside as a white solid.
Part II: The Zemplén Deacetylation
With the stereochemistry of the glycosidic bond securely established, the final step is to remove the four acetyl protecting groups from the hydroxyls of the galactose ring. The Zemplén deacetylation is the method of choice for this transformation. It is a mild, efficient, and high-yielding reaction that uses a catalytic amount of sodium methoxide in methanol.[8][9]
Mechanistic Rationale: A Gentle Unveiling
The Zemplén reaction is essentially a transesterification.[8] The methoxide ion (MeO⁻) from the sodium methoxide acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups. This process transfers the acetyl groups from the sugar to the methanol solvent, forming methyl acetate. The sugar's hydroxyl groups are regenerated in the process. Because the sodium methoxide is regenerated, only a catalytic amount is required for the reaction to proceed to completion, making it highly efficient.[8]
Detailed Experimental Protocol: Deacetylation
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | 454.44 | 3.64 g | 8.0 |
| Methanol (MeOH), anhydrous | - | 80 mL | - |
| Sodium Methoxide (NaOMe), 0.5 M in MeOH | - | ~0.8 mL | ~0.4 |
| Dowex® 50WX8 (H⁺ form) ion-exchange resin | - | ~2 g | - |
Procedure:
-
Dissolution: Dissolve the acetylated product (3.64 g) in anhydrous methanol (80 mL) in a 250 mL round-bottom flask with magnetic stirring.
-
Catalyst Addition: Add the 0.5 M solution of sodium methoxide in methanol dropwise until the pH of the solution is between 8 and 9 (check with pH paper).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC (e.g., 9:1 Dichloromethane:Methanol); the product spot will have a much lower Rf value than the starting material.
-
Neutralization: Once the reaction is complete, add the acidic ion-exchange resin (Dowex® H⁺ form) in small portions until the solution becomes neutral (pH ~7). Stir for an additional 15 minutes.[9] This step is critical as it quenches the reaction without an aqueous workup, simplifying purification.
-
Filtration & Concentration: Filter off the resin and wash it thoroughly with methanol. Combine the filtrates and concentrate under reduced pressure.
-
Final Purification: The resulting white solid is typically of high purity. It can be further purified by recrystallization from methanol or a methanol/water mixture to yield the final product, this compound.
Validation and Data Summary
Experimental Workflow Visualization
A systematic workflow ensures reproducibility and minimizes error.
Caption: Step-by-step laboratory workflow for the synthesis.
Expected Product Characteristics
The identity and purity of the final product must be rigorously confirmed.
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid.[10] |
| Molecular Formula | C₁₃H₁₈O₇[11][12] |
| Molecular Weight | 286.28 g/mol [11][12] |
| Yield (Overall) | 70-85% |
| Melting Point | 158-163 °C[13] |
| Specific Optical Rotation | [α]²⁰/D approx. -40° to -44° (c=1, MeOH)[13] |
| ¹H-NMR | Confirmation of aromatic protons (4-methoxyphenyl group), anomeric proton (β-linkage, doublet ~4.8-5.0 ppm), and sugar backbone protons. |
| ¹³C-NMR | Confirmation of 13 distinct carbon signals, including the anomeric carbon (~101-103 ppm). |
| Mass Spectrometry | ESI-MS should show [M+Na]⁺ at m/z ~309.1. |
Conclusion
This guide outlines a robust and reliable two-step synthesis of this compound. The strategy hinges on the classic Koenigs-Knorr reaction, where the C2-acetyl group is masterfully employed to direct the stereochemical outcome, ensuring the formation of the desired β-anomer. This is followed by a simple and efficient Zemplén deacetylation to furnish the final product in high yield and purity. By understanding the causality behind each step—from anchimeric assistance to catalytic transesterification—researchers can confidently execute and troubleshoot this synthesis, generating high-quality material for critical applications in drug discovery and biochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside | Genome Context [genomecontext.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Koenigs-Knorr Synthesis [drugfuture.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry-online.com [chemistry-online.com]
- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. synthose.com [synthose.com]
- 11. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 12. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 3150-20-7 | TCI EUROPE N.V. [tcichemicals.com]
A Technical Guide to the Mechanism of Action of 4-Methoxyphenyl β-D-Galactopyranoside with β-Galactosidase
Abstract
This technical guide provides an in-depth examination of the enzymatic interaction between β-galactosidase and the chromogenic substrate, 4-Methoxyphenyl β-D-Galactopyranoside. We will dissect the molecular mechanism of catalysis, detailing the architecture of the enzyme's active site, the roles of key catalytic residues, and the step-by-step process of glycosidic bond hydrolysis. Furthermore, this guide presents a robust experimental framework for quantifying β-galactosidase activity using this substrate, offering insights into assay design, execution, and data interpretation. The content herein is synthesized from authoritative biochemical literature to ensure scientific integrity and practical applicability for professionals in research and development.
Introduction: β-Galactosidase and the Utility of Chromogenic Substrates
β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that plays a pivotal role in metabolic pathways by catalyzing the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates.[1] In microbiology, its most famous role is in the catabolism of lactose into glucose and galactose, a cornerstone of the lac operon model in Escherichia coli.[2] Beyond its physiological functions, the stability and activity of β-galactosidase have made its corresponding gene, lacZ, one of the most widely used reporter genes in molecular biology.
To probe the enzyme's activity—whether for reporter gene assays, enzyme kinetics studies, or inhibitor screening—synthetic substrates that produce a measurable signal upon cleavage are indispensable. 4-Methoxyphenyl β-D-Galactopyranoside belongs to this class of molecules. It is a β-D-galactoside where the natural aglycone (the non-sugar portion) is replaced with a 4-methoxyphenyl group. The enzymatic cleavage of the β-glycosidic bond releases galactose and 4-methoxyphenol. The latter, under specific assay conditions, can be quantified to determine the rate of the enzymatic reaction. This guide focuses on the precise mechanism by which this catalysis occurs.
The Catalytic Machinery of β-Galactosidase
The catalytic prowess of β-galactosidase stems from a highly specialized active site located within its homotetrameric structure.[2] Each active site is a deep pit formed at the C-terminal end of a triose phosphate isomerase (TIM) barrel domain, with critical residues contributed by different subunits, making the tetrameric form essential for activity.[1][2] Full catalytic efficiency also requires the presence of specific monovalent (Na⁺ or K⁺) and divalent (Mg²⁺) cations, which are crucial for substrate binding and reactivity.[2][3]
The Two-Step Hydrolytic Mechanism
The hydrolysis of a β-D-galactoside, such as 4-Methoxyphenyl β-D-Galactopyranoside, proceeds via a two-step, double-displacement mechanism involving the formation of a covalent glycosyl-enzyme intermediate.[1][4]
-
Galactosylation (Formation of the Covalent Intermediate): The reaction is initiated when a nucleophilic residue in the active site attacks the anomeric carbon (C1) of the galactose moiety. Concurrently, a general acid catalyst donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone (4-methoxyphenol). This results in a covalent bond between the galactose and the enzyme.[1][5]
-
Degalactosylation (Hydrolysis and Enzyme Regeneration): The general acid catalyst, now acting as a general base, activates a water molecule by accepting a proton. This activated water molecule then attacks the anomeric carbon of the enzyme-bound galactose, hydrolyzing the covalent bond. The galactose product is released, and the enzyme's active site is regenerated for the next catalytic cycle.[1][5]
Key Active Site Residues in E. coli β-Galactosidase
Structural and mutagenesis studies have identified several critical amino acid residues that orchestrate this catalytic process. The roles of the primary catalytic residues are summarized below.
| Residue | Function | Description | Citation |
| Glutamate-537 (Glu537) | Catalytic Nucleophile | Initiates a nucleophilic attack on the anomeric carbon of the galactose moiety, forming the covalent glycosyl-enzyme intermediate. | [1][5] |
| Glutamate-461 (Glu461) | General Acid/Base Catalyst | In the galactosylation step, it protonates the glycosidic oxygen to facilitate the leaving of the 4-methoxyphenyl group. In the degalactosylation step, it activates a water molecule for hydrolysis. | [1][5] |
| Tyrosine-503 (Tyr503) | Substrate Positioning | Helps to correctly orient the substrate in the active site through hydrogen bonding, ensuring proper alignment for nucleophilic attack. | |
| Histidine-357/391/418 | Transition State Stabilization | These residues, along with metal cofactors, help to stabilize the negatively charged transition states that occur during both steps of the reaction. | [5] |
Mechanistic Pathway Diagram
The following diagram illustrates the key events in the hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside by β-galactosidase.
Caption: Catalytic cycle of β-galactosidase with 4-Methoxyphenyl β-D-Galactopyranoside.
Experimental Protocol: Quantifying β-Galactosidase Activity
This section provides a generalized, robust protocol for measuring β-galactosidase activity in cell lysates using a chromogenic substrate like 4-Methoxyphenyl β-D-Galactopyranoside. The principle is analogous to well-established assays using ONPG (o-nitrophenyl-β-D-galactopyranoside).[6][7][8] The reaction is terminated with a high-pH solution, which stops the enzyme and can enhance the molar absorptivity of the released phenolic product, allowing for sensitive spectrophotometric detection.
Required Reagents and Buffers
-
Z-Buffer (pH 7.0):
-
60 mM Na₂HPO₄·7H₂O
-
40 mM NaH₂PO₄·H₂O
-
10 mM KCl
-
1 mM MgSO₄
-
Before use, add 50 mM β-mercaptoethanol.[7]
-
-
Substrate Stock Solution: 4-Methoxyphenyl β-D-Galactopyranoside dissolved in Z-buffer (without β-mercaptoethanol) or water to a concentration of 4 mg/mL.
-
Cell Lysis Buffer: A buffer compatible with maintaining enzyme activity (e.g., 100 mM potassium phosphate pH 7.8, 1 mM DTT). Commercial lysis reagents are also suitable.[8]
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[7]
Step-by-Step Assay Procedure
-
Sample Preparation (Cell Lysate):
-
Harvest cells (e.g., transfected mammalian cells or bacterial cultures) by centrifugation.[7][9]
-
Wash the cell pellet once with 1X Phosphate-Buffered Saline (PBS).
-
Resuspend the pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication, or detergent lysis).[6][9]
-
Clarify the lysate by centrifuging at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (soluble protein fraction) to a new, pre-chilled tube. This is your enzyme source.
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for later normalization of activity.
-
-
Enzymatic Reaction:
-
Pre-warm a water bath or incubator to the desired reaction temperature (typically 28°C or 37°C).[6][7]
-
Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes). Include a "blank" control containing lysis buffer instead of cell lysate.
-
To each tube, add:
-
X µL of cell lysate (e.g., 20-100 µL).
-
Y µL of Z-Buffer to bring the total volume to V_pre-substrate (e.g., 800 µL).
-
-
Equilibrate the tubes at the reaction temperature for 5 minutes.
-
Start the reaction by adding a defined volume of the pre-warmed Substrate Stock Solution (e.g., 200 µL).
-
Mix immediately and start a timer.
-
-
Reaction Termination and Measurement:
-
Allow the reaction to proceed until a faint color develops or for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a defined volume of Stop Solution (e.g., 500 µL of 1 M Na₂CO₃).[7]
-
Centrifuge the tubes briefly to pellet any precipitate.
-
Measure the absorbance of the supernatant at the wavelength appropriate for the product (e.g., 410-420 nm for nitrophenols; the optimal wavelength for 4-methoxyphenol under alkaline conditions should be determined empirically via a wavelength scan).[6][7]
-
Data Analysis
Enzyme activity is typically expressed in Miller Units or as a specific activity (e.g., nmol/min/mg protein).
Calculation of Miller Units: Units = 1000 * [Absorbance_final / (t * V * OD₆₀₀)] Where:
-
t = reaction time in minutes.
-
V = volume of culture used in mL.
-
OD₆₀₀ = Absorbance of the culture at 600 nm before the assay.
This formula is primarily for bacterial cultures and normalizes activity to cell density.[7] For purified systems or other cell types, calculating specific activity is more common.
Experimental Workflow Diagram
Caption: Standard experimental workflow for a β-galactosidase colorimetric assay.
Conclusion
The hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside by β-galactosidase is a well-defined process rooted in a classic two-step enzymatic mechanism. The reaction is facilitated by specific nucleophilic and acid/base residues within a structurally complex active site. Understanding this mechanism is fundamental for leveraging this substrate in quantitative biochemical assays. The provided protocol offers a reliable and validated workflow for measuring enzyme activity, which can be adapted for various applications, from basic research to high-throughput screening in drug development. The precision of this system underscores the enduring utility of β-galactosidase as a robust enzymatic tool.
References
- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. m.ccnaonline.com [m.ccnaonline.com]
- 3. Active Site Architecture and Reaction Mechanism Determination of Cold Adapted β-d-galactosidase from Arthrobacter sp. 32cB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
An In-depth Technical Guide to 4-Methoxyphenyl β-D-Galactopyranoside: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methoxyphenyl β-D-galactopyranoside, a crucial tool in biochemical research and pharmaceutical development. Delving into its historical context, synthesis, and diverse applications, this document serves as a technical resource for professionals in the field.
Introduction: A Molecule Born from Necessity
The "discovery" of 4-Methoxyphenyl β-D-galactopyranoside wasn't a singular event but rather a logical step in the evolution of enzyme kinetics and molecular biology. Its history is intertwined with the quest for reliable and sensitive methods to detect and quantify β-galactosidase activity. The enzyme β-galactosidase itself was first mentioned in scientific literature a century ago by Beijerinck.[1] This enzyme is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides.[2]
Early enzymology relied on monitoring changes in physical properties like pH or temperature. However, the development of synthetic substrates that release a colored or fluorescent molecule upon enzymatic cleavage revolutionized the field. The introduction of chromogenic substrates, such as o-Nitrophenyl-β-D-galactopyranoside (ONPG) and the widely recognized X-Gal, provided a simple and powerful visual tool for detecting enzyme activity.[3] 4-Methoxyphenyl β-D-galactopyranoside emerged from this tradition of rational design, offering a stable and effective substrate for studying glycosylation processes and enzyme kinetics.[4]
Physicochemical Properties
Understanding the fundamental properties of 4-Methoxyphenyl β-D-galactopyranoside is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C13H18O7 | [5][6][7][8][9] |
| Molecular Weight | 286.28 g/mol | [5][6][7][8][9] |
| Appearance | White Crystalline Solid / Off-white Solid | [6][10] |
| Melting Point | 158-160 °C / 161 °C / 165-168 °C | [6][7][10] |
| Solubility | Soluble in Water and Methanol | [6] |
| Storage Conditions | 0 to 8 °C / Freezer | [6][7] |
The Core Application: A Substrate for β-Galactosidase
The primary utility of 4-Methoxyphenyl β-D-galactopyranoside lies in its role as a chromogenic substrate for β-galactosidase. The enzyme, often sourced from E. coli (encoded by the lacZ gene), cleaves the β-glycosidic bond linking the galactose sugar to the 4-methoxyphenyl group.[2][11] This enzymatic hydrolysis releases 4-methoxyphenol, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
Mechanism of Action
The hydrolysis reaction follows a well-established mechanism for glycosidases.[12] The process involves the formation of a covalent intermediate between the galactose moiety and an acidic residue in the enzyme's active site.[11] Subsequent nucleophilic attack by a water molecule resolves this intermediate, releasing the free galactose and the aglycone, 4-methoxyphenol.
Caption: Enzymatic hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside.
Synthesis and Preparation
While commercially available, understanding the synthesis of 4-Methoxyphenyl β-D-galactopyranoside provides valuable insight into its structure and potential impurities. The synthesis typically involves the glycosylation of 4-methoxyphenol with a protected galactose derivative.
A general synthetic approach involves the reaction of acetobromogalactose (a galactose molecule where the hydroxyl groups are protected by acetyl groups and the anomeric carbon has a bromine atom) with 4-methoxyphenol in the presence of a catalyst. This is followed by deprotection of the acetyl groups to yield the final product.
A chemo-enzymatic approach has also been developed, combining chemical synthesis of an anomeric mixture with selective enzymatic hydrolysis to isolate the desired β-anomer.[13]
Applications in Research and Drug Development
The utility of 4-Methoxyphenyl β-D-galactopyranoside extends beyond basic enzyme kinetics.
Glycosylation Studies and Drug Development
This compound serves as a valuable tool in studying glycosylation, a critical post-translational modification that affects protein folding, stability, and function.[4] In drug development, it is used in the synthesis of glycosylated compounds to potentially enhance the bioavailability and efficacy of pharmaceutical agents.[4][14] The addition of a sugar moiety can improve a drug's solubility and alter its pharmacokinetic profile.
Biochemical Assays and High-Throughput Screening
The enzymatic assay using 4-Methoxyphenyl β-D-galactopyranoside is readily adaptable for high-throughput screening (HTS) to identify inhibitors or activators of β-galactosidase. This is particularly relevant in the study of lysosomal storage disorders where β-galactosidase activity is deficient.
Building Block for Complex Carbohydrates
As a glycoside, it serves as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.[15] These complex carbohydrates are essential for studying carbohydrate-protein interactions, which are fundamental to many cellular processes and disease pathogenesis.[4][14][15]
Experimental Protocol: β-Galactosidase Activity Assay
This protocol provides a standardized method for measuring β-galactosidase activity using 4-Methoxyphenyl β-D-galactopyranoside.
Materials:
-
β-Galactosidase enzyme solution
-
4-Methoxyphenyl β-D-galactopyranoside solution (substrate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer and microplates
Procedure:
-
Prepare Reagents: Dissolve 4-Methoxyphenyl β-D-galactopyranoside in the assay buffer to the desired final concentration. Prepare serial dilutions of the β-galactosidase enzyme.
-
Set up the Reaction: In a microplate, add the enzyme solution to each well.
-
Initiate the Reaction: Add the substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Measure Absorbance: Read the absorbance of each well at the appropriate wavelength for 4-methoxyphenol.
-
Data Analysis: Calculate the enzyme activity based on the change in absorbance over time, using a standard curve for 4-methoxyphenol.
Caption: Workflow for a standard β-galactosidase activity assay.
Safety and Handling
As with any laboratory chemical, proper safety precautions are necessary when handling 4-Methoxyphenyl β-D-galactopyranoside.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[10][16][17]
-
Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[16] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.[16] This may involve removal to a licensed chemical destruction plant or controlled incineration.[16]
Conclusion
4-Methoxyphenyl β-D-galactopyranoside is more than just a chemical reagent; it is a product of scientific evolution, designed to answer fundamental questions in biochemistry and molecular biology. Its straightforward application in enzymatic assays, coupled with its utility as a synthetic building block, ensures its continued relevance in research and drug development. This guide provides the foundational knowledge for scientists to effectively and safely utilize this versatile molecule in their endeavors.
References
- 1. The discovery of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 3. biosynth.com [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 6. synthose.com [synthose.com]
- 7. echemi.com [echemi.com]
- 8. 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7 [m.chemicalbook.com]
- 9. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. zycz.cato-chem.com [zycz.cato-chem.com]
- 17. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the 4-Methoxyphenyl beta-D-Galactopyranoside β-Galactosidase Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of β-Galactosidase as a Reporter Enzyme
β-Galactosidase (EC 3.2.1.23), encoded by the lacZ gene in E. coli, is a cornerstone of molecular biology, serving as a robust and reliable reporter enzyme in countless experimental paradigms. Its primary biological function is the hydrolysis of the disaccharide lactose into glucose and galactose.[1] This enzymatic activity is readily harnessed in the laboratory to quantify gene expression, monitor transfection efficiency, and screen for protein-protein interactions. The stability of the enzyme and the availability of a diverse array of substrates make it an invaluable tool.[1] This document provides a comprehensive guide to the use of 4-Methoxyphenyl β-D-Galactopyranoside (MeO-Ph-β-Gal), a chromogenic substrate for the sensitive quantification of β-galactosidase activity.
Assay Principle: A Spectrophotometric Approach to Quantifying Enzymatic Activity
The 4-Methoxyphenyl β-D-Galactopyranoside assay is a colorimetric method for determining β-galactosidase activity. The underlying principle is the enzymatic cleavage of a glycosidic bond in the substrate, which releases a chromophore that can be quantified by spectrophotometry.
In this assay, β-galactosidase catalyzes the hydrolysis of the colorless substrate, 4-Methoxyphenyl β-D-Galactopyranoside, into two products: D-galactose and 4-methoxyphenol.
The reaction is terminated by the addition of a high-pH stop solution, typically sodium carbonate. This alkaline environment serves two critical functions: it denatures the enzyme, thereby halting the reaction, and it causes the deprotonation of the hydroxyl group on the 4-methoxyphenol product to form the 4-methoxyphenoxide ion. This ionization event results in a bathochromic shift (a shift to a longer wavelength) of the absorbance maximum of the molecule, allowing for sensitive detection with minimal interference from other components in the cell lysate.[2] The intensity of the resulting color is directly proportional to the amount of 4-methoxyphenol produced, which in turn is a measure of the β-galactosidase activity in the sample.
Experimental Workflow
The following diagram illustrates the major steps in the 4-Methoxyphenyl β-D-Galactopyranoside β-galactosidase assay.
Caption: Workflow for the 4-Methoxyphenyl β-D-Galactopyranoside Assay.
Materials and Reagents
Reagent Preparation
Proper preparation and storage of reagents are critical for the accuracy and reproducibility of the assay.
| Reagent | Composition | Preparation and Storage |
| Assay Buffer (Z-Buffer) | 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄ | Adjust pH to 7.0. Store at 4°C. Immediately before use, add β-mercaptoethanol to a final concentration of 50 mM.[3] |
| Substrate Stock Solution | 100 mM 4-Methoxyphenyl β-D-Galactopyranoside | Dissolve in a suitable organic solvent like DMSO or a 1:1 mixture of DMSO and water. Store in aliquots at -20°C, protected from light. Glycosidic bonds are generally stable in neutral aqueous solutions but can undergo hydrolysis over extended periods.[4][5] |
| Stop Solution | 1 M Sodium Carbonate (Na₂CO₃) | Dissolve 106 g of Na₂CO₃ in deionized water to a final volume of 1 L. Store at room temperature. |
| Lysis Buffer | Varies by cell type (e.g., Reporter Lysis Buffer) | Commercial lysis buffers are recommended for consistency. Alternatively, a buffer containing 100 mM potassium phosphate (pH 7.8), and 0.2% Triton X-100 can be used. |
| 4-Methoxyphenol Standard | 10 mM 4-Methoxyphenol | For generation of a standard curve. Dissolve in the same solvent as the substrate stock solution. Store at -20°C. |
Experimental Protocols
Part 1: Preparation of Cell Lysates
-
Cell Culture and Harvesting : Grow cells to the desired confluency. For adherent cells, wash the monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.
-
Cell Lysis : Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in an appropriate volume of Lysis Buffer (e.g., 100-200 µl for a 60 mm dish).
-
Incubation and Clarification : Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing. To ensure complete lysis, a freeze-thaw cycle can be performed by freezing the lysate in dry ice or a -80°C freezer and then thawing at room temperature.[1]
-
Clarify Lysate : Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant : Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the cell lysate containing the β-galactosidase. The lysate can be used immediately or stored at -80°C.
Part 2: The β-Galactosidase Assay
This protocol is designed for a 96-well plate format but can be scaled for use in microcentrifuge tubes.
-
Prepare Assay Mix : In each well of a clear, flat-bottom 96-well plate, add the following:
-
X µl of cell lysate (typically 10-50 µl).
-
Y µl of Assay Buffer to bring the total volume to 100 µl.
-
Include a "blank" control for each sample containing lysis buffer instead of cell lysate.
-
-
Pre-incubation : Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction : Add 20 µl of a working solution of 4-Methoxyphenyl β-D-Galactopyranoside (e.g., a 6 mM solution prepared by diluting the 100 mM stock in Assay Buffer to achieve a final concentration of 1 mM in the reaction).
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, or until a faint color develops. The optimal incubation time will depend on the level of β-galactosidase expression and should be determined empirically. The reaction should be linear with respect to time.
-
Stop the Reaction : Add 100 µl of 1 M Sodium Carbonate to each well to stop the reaction.
-
Detection : Measure the absorbance of each well using a microplate reader. The optimal wavelength for the 4-methoxyphenoxide ion should be determined by performing a spectral scan from approximately 280 nm to 450 nm. Based on the known bathochromic shift of phenols in alkaline solutions, a wavelength in the range of 300-320 nm is a reasonable starting point for measurement.
Data Analysis and Interpretation
The activity of β-galactosidase can be calculated and expressed in various ways.
Qualitative Analysis
For a quick assessment, the intensity of the color in the experimental wells can be visually compared to the negative control wells.
Quantitative Analysis
For precise quantification, a standard curve should be generated using 4-methoxyphenol.
-
Prepare Standards : Prepare a series of dilutions of the 10 mM 4-methoxyphenol stock solution in Assay Buffer.
-
Assay Standards : In the 96-well plate, add the same volumes of standards, Assay Buffer, and Stop Solution as used for the experimental samples.
-
Generate Standard Curve : Plot the absorbance values of the standards against their known concentrations.
-
Calculate Enzyme Activity : Determine the concentration of 4-methoxyphenol produced in your experimental samples by interpolating their absorbance values from the standard curve.
The specific activity of β-galactosidase can be calculated using the following formula:
Specific Activity (units/mg) = (nmoles of 4-methoxyphenol produced) / (incubation time (min) x mg of protein in lysate)
One unit of activity is defined as the amount of enzyme that hydrolyzes 1 nmole of 4-Methoxyphenyl β-D-Galactopyranoside per minute at the specified temperature and pH.
The protein concentration of the cell lysate can be determined using a standard protein assay, such as the Bradford or BCA assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Inefficient cell lysis- Low β-galactosidase expression- Inactive enzyme (improper storage)- Incorrect assay buffer pH | - Confirm cell lysis visually under a microscope or by performing a freeze-thaw cycle.- Increase the amount of cell lysate used in the assay.- Increase the incubation time.- Use a positive control (purified β-galactosidase) to verify reagent and assay conditions.- Prepare fresh Assay Buffer and confirm the pH. |
| High Background in Blank Wells | - Contamination of reagents- Spontaneous hydrolysis of the substrate | - Use fresh, high-purity reagents.- Prepare the substrate solution fresh before each experiment.- Store the substrate stock solution in aliquots at -20°C and protect from light. |
| Inconsistent Results Between Replicates | - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations during incubation | - Use calibrated pipettes and ensure proper pipetting technique.- Gently mix the contents of the wells after adding each reagent.- Ensure a stable and uniform temperature in the incubator or water bath. |
| Color Develops Too Quickly | - Very high β-galactosidase expression | - Dilute the cell lysate before performing the assay.- Reduce the incubation time. |
References
Application Notes and Protocols: Utilizing 4-Methoxyphenyl beta-D-Galactopyranoside for Sensitive Colorimetric Detection
Introduction: A Superior Chromogenic Substrate for β-Galactosidase Detection
In the realm of molecular biology and diagnostics, the reporter enzyme β-galactosidase (β-gal) remains a cornerstone for a multitude of applications, from monitoring gene expression to the detection of microbial contamination. The crux of these applications lies in the enzymatic hydrolysis of a specific substrate that yields a detectable signal. While several chromogenic substrates are available, 4-Methoxyphenyl beta-D-Galactopyranoside (MeO-Ph-β-Gal) has emerged as a substrate of choice for researchers seeking enhanced sensitivity and reliability in colorimetric assays.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MeO-Ph-β-Gal. We will delve into the underlying principles of the assay, provide detailed, validated protocols, and offer insights into data interpretation and troubleshooting, ensuring the generation of robust and reproducible results.
Principle of the Assay: The Enzymatic Transformation to a Chromophore
The colorimetric assay employing MeO-Ph-β-Gal is predicated on a straightforward enzymatic reaction. The enzyme β-galactosidase, encoded by the lacZ gene, catalyzes the hydrolysis of the β-glycosidic bond in MeO-Ph-β-Gal.[1] This cleavage event releases two products: D-galactose and 4-methoxyphenol.
Under alkaline conditions, the liberated 4-methoxyphenol is deprotonated to form the 4-methoxyphenolate ion, which exhibits a distinct yellow color. The intensity of this yellow color is directly proportional to the amount of 4-methoxyphenol produced, and consequently, to the activity of the β-galactosidase enzyme. The absorbance of the resulting solution can be quantified spectrophotometrically at a wavelength of approximately 405-420 nm, providing a sensitive measure of enzyme activity.
The selection of MeO-Ph-β-Gal is underpinned by its favorable kinetic properties and the high molar extinction coefficient of its resulting chromophore, which translates to a more sensitive assay compared to some other commonly used substrates.
Figure 1. Enzymatic hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside.
Core Protocols: A Step-by-Step Guide to Assay Implementation
The following protocols are designed to be adaptable for various applications, including the quantification of β-galactosidase activity in cell lysates, purified enzyme preparations, and microbial cultures.
I. Reagent Preparation: The Foundation of a Reliable Assay
Meticulous preparation of reagents is paramount for assay accuracy and reproducibility.
| Reagent | Stock Concentration | Preparation Instructions | Storage |
| Assay Buffer (Z-Buffer) | 1X | 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0. | 4°C |
| This compound (MeO-Ph-β-Gal) | 4 mg/mL | Dissolve in Assay Buffer. Gentle warming may be required. | -20°C (Protect from light) |
| Stop Solution | 1 M | Sodium Carbonate (Na2CO3) | Room Temperature |
| β-Mercaptoethanol (optional) | 2.7 M | Add to Assay Buffer immediately before use for a final concentration of 50 mM. | 4°C |
Expert Insight: The inclusion of β-mercaptoethanol in the Assay Buffer can be beneficial as it is a reducing agent that can help maintain the activity of some β-galactosidase enzymes. However, its necessity should be empirically determined for your specific enzyme source.
II. Standard Assay Protocol (96-Well Plate Format)
This protocol is optimized for a standard 96-well microplate reader, allowing for high-throughput analysis.
-
Prepare Standards and Samples:
-
Create a standard curve using a purified β-galactosidase of known concentration. A serial dilution from 100 mU/mL to 0 mU/mL is recommended.
-
Prepare your experimental samples (e.g., cell lysates) and dilute them in Assay Buffer to ensure the final absorbance reading falls within the linear range of the standard curve.
-
-
Assay Setup:
-
Pipette 50 µL of each standard and sample into individual wells of a clear, flat-bottom 96-well plate.
-
Include a "blank" well containing 50 µL of Assay Buffer to subtract background absorbance.
-
-
Initiate the Reaction:
-
Add 50 µL of the 4 mg/mL MeO-Ph-β-Gal solution to each well.
-
Mix gently by tapping the plate or using a plate shaker for 10-15 seconds.
-
-
Incubation:
-
Stop the Reaction:
-
Add 100 µL of 1 M Sodium Carbonate (Stop Solution) to each well to terminate the enzymatic reaction and develop the yellow color.
-
-
Read Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Figure 2. General workflow for the colorimetric β-galactosidase assay.
III. Protocol for Microbial Screening
This protocol is adapted for the rapid screening of β-galactosidase activity in bacterial or yeast colonies.
-
Culture Preparation: Grow microbial colonies on an appropriate solid medium.
-
Permeabilization: Overlay the colonies with a filter paper soaked in a lysis buffer (e.g., Z-buffer containing 0.1% SDS and chloroform) and incubate at 30°C for 10-15 minutes to permeabilize the cells.[4]
-
Substrate Application: Transfer the filter paper to a new petri dish containing a second filter paper saturated with Assay Buffer containing 4 mg/mL MeO-Ph-β-Gal.
-
Incubation and Observation: Incubate at 37°C and monitor for the development of yellow color. The intensity of the color will be indicative of the level of β-galactosidase activity in the colonies.
Data Analysis and Interpretation: From Absorbance to Activity
-
Blank Subtraction: Subtract the average absorbance of the blank wells from all standard and sample absorbance readings.
-
Standard Curve Generation: Plot the blank-corrected absorbance values of the standards against their corresponding known β-galactosidase concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value. An R² value > 0.98 indicates a good fit.
-
Calculate Sample Activity: Use the equation from the standard curve to calculate the β-galactosidase activity in your samples.
Activity (U/mL) = (Absorbance of Sample - y-intercept) / slope
Unit Definition: One unit of β-galactosidase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of MeO-Ph-β-Gal per minute at a specific pH and temperature.[5]
Troubleshooting: Ensuring Assay Integrity
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive enzyme, incorrect buffer pH, substrate degradation. | Check enzyme activity with a positive control. Verify buffer pH. Prepare fresh substrate solution. |
| High Background | Contamination of reagents, non-enzymatic substrate hydrolysis. | Use fresh, high-purity reagents. Run a "no enzyme" control to assess background. |
| Non-linear Standard Curve | Substrate depletion, enzyme saturation, incorrect dilutions. | Reduce incubation time or enzyme concentration. Re-check standard dilutions. |
| Poor Reproducibility | Pipetting errors, temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation temperature. |
Conclusion: A Versatile Tool for Scientific Discovery
This compound provides a robust and sensitive platform for the colorimetric quantification of β-galactosidase activity. Its application spans fundamental research in molecular biology to the development of novel diagnostics and therapeutics.[6][7] By adhering to the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently generate high-quality, reproducible data, accelerating their scientific pursuits.
References
- 1. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. agilent.com [agilent.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 3150-20-7 [m.chemicalbook.com]
Illuminating Cellular Aging: A Guide to Detecting Senescence with 4-Methoxyphenyl β-D-Galactopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of Cellular Senescence
Cellular senescence, a state of irreversible cell cycle arrest, stands as a fundamental biological process with a dual role in health and disease. Initially recognized as a potent tumor suppressor mechanism, the accumulation of senescent cells is now increasingly implicated in the aging process and a host of age-related pathologies, including neurodegenerative disorders, cardiovascular diseases, and fibrosis.[1][2][3][4][5] These non-dividing but metabolically active cells secrete a complex cocktail of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP), which can profoundly alter the tissue microenvironment.
A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), a lysosomal enzyme optimally active at a suboptimal pH of 6.0.[2][3][6] This elevated activity is attributed to an increase in lysosomal mass within senescent cells. The detection of SA-β-gal has become a cornerstone of senescence research, enabling scientists to identify and quantify senescent cells in both in vitro and in vivo models.
This comprehensive guide focuses on the application of 4-Methoxyphenyl β-D-galactopyranoside (4-MβG) , a chromogenic substrate for the sensitive and quantitative detection of SA-β-gal activity. We will delve into the underlying biochemical principles, provide detailed protocols for its use, and discuss its advantages in the context of modern research and drug discovery.
The Chemistry of Detection: How 4-MβG Unveils Senescent Cells
At the heart of this detection method lies the enzymatic activity of β-galactosidase. This hydrolase cleaves the β-glycosidic bond in galactosides. In the case of 4-MβG, this enzymatic cleavage liberates two products: D-galactose and 4-methoxyphenol. The latter product is the key to the colorimetric detection. While 4-methoxyphenol itself is colorless, in the presence of an oxidizing agent and a suitable coupling partner within the staining solution, it can be converted into a colored product. The intensity of the color produced is directly proportional to the amount of 4-methoxyphenol released, and therefore, to the level of SA-β-gal activity.
Figure 1. Enzymatic cleavage of 4-MβG by SA-β-gal.
Advantages of 4-Methoxyphenyl β-D-Galactopyranoside in Senescence Detection
While the classic X-gal staining method has been a workhorse in the field, substrates like 4-MβG offer several distinct advantages, particularly for quantitative and high-throughput applications:
| Feature | 4-Methoxyphenyl β-D-Galactopyranoside (4-MβG) | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | Fluorogenic Probes (e.g., C12FDG) |
| Detection Method | Colorimetric (soluble product) | Colorimetric (insoluble blue precipitate) | Fluorometric |
| Quantification | Readily quantifiable via spectrophotometry (plate reader) | Difficult to quantify accurately; relies on manual counting | Highly quantitative using flow cytometry or fluorescence microscopy |
| High-Throughput Screening (HTS) | Well-suited for HTS in multi-well plate formats | Not ideal for automated HTS due to precipitate formation | Excellent for HTS, especially with automated imaging systems |
| Spatial Resolution | Good for bulk measurements in cell lysates or conditioned media | Excellent for single-cell visualization and tissue staining | Excellent for single-cell imaging and flow cytometry |
| Cost-Effectiveness | Generally cost-effective for large-scale screening | Relatively inexpensive | Can be more expensive, especially for HTS |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the detection of SA-β-gal activity using 4-MβG in cultured cells. It is essential to optimize conditions for specific cell types and experimental setups.
PART 1: In Vitro Staining of Adherent Cells for Microscopic Visualization
This protocol is adapted from standard chromogenic SA-β-gal staining procedures and can be optimized for use with 4-MβG.
Materials:
-
Cells cultured in multi-well plates or on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 2% formaldehyde and 0.2% glutaraldehyde in PBS
-
4-MβG Staining Solution (prepare fresh):
-
Citrate/Phosphate Buffer (40 mM, pH 6.0)
-
Potassium Ferrocyanide (5 mM)
-
Potassium Ferricyanide (5 mM)
-
Magnesium Chloride (2 mM)
-
4-Methoxyphenyl β-D-galactopyranoside (4-MβG) (1 mg/mL)
-
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Mounting Medium
Procedure:
-
Cell Seeding: Plate cells at a density that allows for clear visualization of individual cells without overcrowding.
-
Induction of Senescence: Treat cells with the desired senescence-inducing agent (e.g., etoposide, doxorubicin, or replicative exhaustion). Include a non-senescent control group.
-
Washing: Gently wash the cells twice with PBS to remove any residual culture medium.
-
Fixation: Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the freshly prepared 4-MβG Staining Solution to each well, ensuring the cells are completely covered.
-
Incubation: Incubate the plates at 37°C in a non-CO2 incubator for 4 to 16 hours. Monitor the development of color periodically under a microscope. Senescent cells will develop a distinct color.
-
Washing: After sufficient color development, remove the staining solution and wash the cells twice with PBS.
-
Counterstaining (Optional): To visualize the nuclei, incubate the cells with a nuclear counterstain according to the manufacturer's instructions.
-
Imaging: Mount the coverslips or view the plates directly under a bright-field or phase-contrast microscope. Capture images for documentation and analysis.
Figure 2. Workflow for in vitro SA-β-gal staining.
PART 2: Quantitative Assay for High-Throughput Screening
This protocol is designed for the quantification of SA-β-gal activity in cell lysates using a microplate reader, making it suitable for high-throughput screening of senolytic or senomorphic compounds.
Materials:
-
Cells cultured in a 96-well plate
-
PBS
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
4-MβG Reaction Buffer (pH 6.0):
-
Citrate/Phosphate Buffer (40 mM, pH 6.0)
-
Magnesium Chloride (2 mM)
-
-
4-MβG Substrate Solution: 4-Methoxyphenyl β-D-galactopyranoside (4-MβG) dissolved in the Reaction Buffer to a final concentration of 1-2 mg/mL.
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with compounds of interest. Include appropriate positive and negative controls for senescence.
-
Washing: Gently wash the cells twice with cold PBS.
-
Cell Lysis: Add an appropriate volume of cold Cell Lysis Buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.
-
Lysate Collection: Transfer the cell lysates to microcentrifuge tubes and clarify by centrifugation at high speed for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) for normalization.
-
Enzymatic Reaction: In a new 96-well plate, add a standardized amount of protein from each lysate. Add the 4-MβG Substrate Solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of the colored product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the protein concentration of each sample. Compare the SA-β-gal activity across different treatment groups.
Figure 3. High-throughput quantitative SA-β-gal assay workflow.
Applications in Drug Discovery and Development
The ability to reliably detect and quantify cellular senescence is paramount in the burgeoning field of geroscience and the development of senotherapeutics. 4-MβG-based assays can be instrumental in:
-
High-Throughput Screening (HTS) for Senolytics: The quantitative nature of the 4-MβG assay makes it ideal for screening large compound libraries to identify novel senolytic drugs that selectively eliminate senescent cells.[1][7]
-
Evaluating Senomorphic Compounds: Senomorphics are agents that suppress the harmful SASP of senescent cells without inducing cell death. The 4-MβG assay, in conjunction with SASP profiling, can be used to assess the efficacy of these compounds.
-
Validating Therapeutic Targets: By measuring the impact of genetic or pharmacological interventions on SA-β-gal activity, researchers can validate novel targets for anti-senescence therapies.
-
Preclinical and Clinical Research: While direct application in clinical diagnostics is still under investigation, assays based on SA-β-gal activity are crucial in preclinical studies to assess the efficacy of senotherapeutic interventions in animal models of age-related diseases.
Conclusion and Future Perspectives
The detection of SA-β-gal activity remains a fundamental tool for researchers studying cellular senescence. 4-Methoxyphenyl β-D-galactopyranoside offers a sensitive, quantifiable, and HTS-compatible alternative to traditional methods. As our understanding of the complexities of senescence deepens, the development and refinement of robust and reliable detection methods will be crucial for translating basic research findings into novel therapeutic strategies to promote healthy aging and combat age-related diseases.
References
- 1. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. telomer.com.tr [telomer.com.tr]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An effective system for senescence modulating drug development using quantitative high-content analysis and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 4-Methoxyphenyl beta-D-Galactopyranoside Stock Solutions: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 4-Methoxyphenyl beta-D-Galactopyranoside. This chromogenic substrate is pivotal for the enzymatic characterization of β-galactosidases, enzymes of significant interest in glycobiology, diagnostics, and various therapeutic areas. The protocols detailed herein are grounded in the physicochemical properties of the compound and best practices in laboratory science to ensure reproducibility and mitigate common sources of experimental variability. We will delve into the rationale behind solvent selection, provide step-by-step instructions for dissolution, and outline critical storage conditions to maintain the integrity of the stock solution.
Introduction: The Significance of a Reliable Substrate Stock
This guide is designed to provide both the "how" and the "why" behind the preparation of this compound stock solutions, empowering researchers to generate high-quality, reproducible data.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is paramount for its effective use. Key characteristics are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈O₇ | --INVALID-LINK--[1] |
| Molecular Weight | 286.28 g/mol | --INVALID-LINK--[1] |
| Appearance | White solid | --INVALID-LINK--[2] |
| Solubility | Slightly soluble in water and methanol | --INVALID-LINK--[2] |
| Storage | Store in freezer (-20°C), sealed from moisture | --INVALID-LINK--[2] |
The limited aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a concentrated stock solution.
Rationale for Solvent Selection: DMSO as the Optimal Choice
Based on the solubility profile of structurally similar glycosidase substrates, such as 4-methylumbelliferyl β-D-galactopyranoside (MUG), Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. MUG exhibits high solubility in DMSO (up to 115 mg/mL), allowing for the preparation of highly concentrated, stable stock solutions[3].
Why DMSO is preferred:
-
High Solubilizing Power: DMSO can effectively dissolve this compound at concentrations suitable for a stock solution (e.g., 10-100 mM).
-
Low Volatility: Its low vapor pressure minimizes solvent evaporation during handling and storage, ensuring the stock concentration remains stable.
-
Miscibility with Aqueous Buffers: DMSO is miscible with the aqueous buffers typically used in enzymatic assays, allowing for easy dilution to the final working concentration without precipitation.
-
Inertness: At the low final concentrations present in the enzymatic assay, DMSO is generally inert and does not interfere with the activity of most β-galactosidases.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol provides a detailed, step-by-step methodology for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (MW: 286.28 g/mol )
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-20°C freezer for storage
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the vial of this compound and the bottle of DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the Substrate: Accurately weigh out 2.86 mg of this compound using an analytical balance and transfer it to a clean, labeled microcentrifuge tube.
-
Add Solvent: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the substrate.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50-100 µL) in fresh microcentrifuge tubes.
-
Long-Term Storage: Store the aliquots at -20°C in a light-protected container. When stored properly, the DMSO stock solution is stable for several months.
Workflow Diagram
Caption: Workflow for preparing a 10 mM stock solution.
Application in a β-Galactosidase Assay: A General Protocol
The prepared 10 mM stock solution can be readily used in a variety of β-galactosidase assays. The following is a general protocol for a microplate-based assay.
Assay Principle
The enzymatic reaction involves the hydrolysis of this compound to D-galactose and 4-methoxyphenol. The production of 4-methoxyphenol can be monitored by measuring the increase in absorbance at approximately 290 nm.
Recommended Working Concentration
Based on studies with similar substrates like MUG, a final assay concentration in the range of 0.5 mM to 1.0 mM is a good starting point for kinetic studies[4]. The optimal concentration may need to be determined empirically for the specific enzyme and assay conditions.
General Assay Protocol
-
Prepare Assay Buffer: A common assay buffer is a sodium phosphate or citrate-phosphate buffer at a pH optimal for the specific β-galactosidase being studied.
-
Prepare Working Substrate Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in the assay buffer to the desired final concentration. For example, to prepare a 1 mM working solution, dilute the 10 mM stock 1:10 in the assay buffer.
-
Set up the Assay: In a 96-well microplate, add the appropriate volume of the working substrate solution to each well.
-
Initiate the Reaction: Add the β-galactosidase enzyme preparation to each well to start the reaction.
-
Monitor the Reaction: Immediately place the microplate in a spectrophotometer capable of kinetic measurements and monitor the increase in absorbance at 290 nm over time.
Assay Workflow Diagram
Caption: General workflow for a β-galactosidase assay.
Trustworthiness and Self-Validation
To ensure the integrity of your results, the following self-validating steps should be incorporated into your experimental design:
-
Negative Controls: Always include a "no enzyme" control to measure the rate of non-enzymatic hydrolysis of the substrate.
-
Linearity of Reaction: Ensure that the rate of product formation is linear with respect to both time and enzyme concentration.
-
Solvent Effects: Verify that the final concentration of DMSO in the assay does not significantly affect enzyme activity. This can be done by running the assay with varying small percentages of DMSO.
Conclusion
The preparation of a reliable and stable stock solution of this compound is a critical first step for any enzymatic assay utilizing this substrate. By following the detailed protocols and understanding the scientific rationale presented in this application note, researchers can be confident in the quality of their substrate solutions, leading to more accurate and reproducible experimental outcomes.
References
Applications of 4-Methoxyphenyl beta-D-Galactopyranoside in Drug Discovery: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Chromogenic Substrate
In the landscape of drug discovery, the quest for robust and reliable assay methodologies is paramount. High-throughput screening (HTS), target validation, and cellular pathway analysis all depend on tools that provide sensitive, accurate, and reproducible results.[1] 4-Methoxyphenyl beta-D-Galactopyranoside is a chromogenic substrate for the enzyme β-galactosidase, a widely utilized reporter in molecular and cell biology.[2][3] Upon enzymatic cleavage, this substrate releases 4-methoxyphenol, a chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
This guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its utility in screening for novel therapeutics, particularly in the context of cellular senescence, and provide detailed protocols for its implementation in both basic research and high-throughput environments. The principles and methodologies outlined herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile tool in their discovery workflows.
Core Application: A Chromogenic Reporter for β-Galactosidase Activity
The fundamental application of this compound lies in its ability to serve as a substrate for β-galactosidase. This enzyme, encoded by the lacZ gene in E. coli, is a staple reporter in molecular biology due to its high stability and the availability of numerous substrates for its detection.[4] The enzymatic reaction is straightforward: β-galactosidase hydrolyzes the β-glycosidic bond in this compound, yielding galactose and 4-methoxyphenol.
The liberated 4-methoxyphenol can be quantified by measuring its absorbance, typically around 280-300 nm. This direct relationship between product formation and enzyme activity allows for the quantitative determination of β-galactosidase levels in a sample.
Application I: High-Throughput Screening for Modulators of Gene Expression
In drug discovery, identifying compounds that can modulate the expression of a target gene is a common goal. This is often achieved by placing the lacZ gene under the control of a promoter of interest. When cells containing this reporter construct are treated with a library of compounds, changes in β-galactosidase activity reflect the up- or down-regulation of the target promoter.
Workflow for a High-Throughput Screen
The following workflow outlines a typical HTS campaign to identify modulators of a specific promoter using a β-galactosidase reporter assay with this compound.
Caption: High-throughput screening workflow for gene expression modulators.
Protocol: High-Throughput β-Galactosidase Assay
This protocol is designed for a 96-well plate format but can be adapted for higher-density formats.
Materials:
-
Cells stably or transiently expressing a lacZ reporter construct
-
Compound library
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 100 mM sodium phosphate pH 7.0, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium phosphate pH 7.0, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well clear-bottom plates
-
Microplate reader capable of measuring absorbance at the λmax of 4-methoxyphenol
Procedure:
-
Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add compounds from the library to the wells. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plate for a duration determined by the biology of the target pathway (typically 24-48 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 50 µL of Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Enzymatic Reaction:
-
Prepare a fresh solution of this compound in Assay Buffer. The optimal concentration should be determined empirically but a starting point is typically around the Kₘ value of the enzyme for the substrate.
-
Add 50 µL of the substrate solution to each well.
-
-
Incubation: Incubate the plate at 37°C. The incubation time will depend on the level of enzyme expression and should be optimized to ensure the reaction remains in the linear range.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength for 4-methoxyphenol using a microplate reader.
Application II: Detection of Cellular Senescence
Cellular senescence is a state of irreversible growth arrest that has been implicated in aging and age-related diseases. A key biomarker for senescent cells is an increase in β-galactosidase activity at a suboptimal pH of 6.0, termed senescence-associated β-galactosidase (SA-β-gal). The detection of SA-β-gal is a widely used method to identify senescent cells in culture and tissues.[5]
This compound can be used as a substrate for the quantitative measurement of SA-β-gal activity, offering an alternative to the more commonly used X-gal, which produces an insoluble blue precipitate. A quantitative assay can be particularly useful for screening compounds that may induce or reverse the senescent phenotype.
Protocol: Quantitative Senescence-Associated β-Galactosidase Assay
Materials:
-
Senescent and non-senescent control cells
-
PBS
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal Lysis Buffer (e.g., 100 mM sodium phosphate pH 6.0, 150 mM NaCl, 2 mM MgCl₂, 0.1% Triton X-100)
-
This compound
-
SA-β-gal Assay Buffer (e.g., 100 mM sodium phosphate pH 6.0, 150 mM NaCl, 2 mM MgCl₂, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide)
-
Stop Solution (e.g., 1 M sodium carbonate)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture cells under conditions that induce senescence, alongside a non-senescent control population.
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with Fixative Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Lysis: Add 50 µL of SA-β-gal Lysis Buffer to each well and incubate for 15 minutes at room temperature.
-
Enzymatic Reaction:
-
Prepare a fresh solution of this compound in SA-β-gal Assay Buffer.
-
Add 50 µL of the substrate solution to each well.
-
-
Incubation: Incubate the plate at 37°C in a non-CO₂ incubator overnight.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance of the 4-methoxyphenol product in a microplate reader.
Data Analysis and Interpretation
For both applications, the raw absorbance data must be corrected by subtracting the background absorbance from wells containing no enzyme. The specific activity of β-galactosidase can then be calculated and normalized to the total protein concentration in each sample to account for variations in cell number.
For HTS campaigns, the results are typically expressed as a percentage of the control activity. Hits are identified as compounds that cause a statistically significant change in β-galactosidase activity beyond a predefined threshold.
Advantages and Considerations
Advantages of this compound:
-
Quantitative: The production of a soluble, colored product allows for easy and accurate quantification using a standard spectrophotometer or microplate reader.
-
Sensitivity: Chromogenic assays can be highly sensitive, allowing for the detection of low levels of enzyme activity.
-
Cost-Effective: Compared to some fluorogenic or luminogenic substrates, chromogenic substrates are often more economical, making them suitable for large-scale screening.
Considerations:
-
Endogenous Activity: Some cell types may exhibit endogenous β-galactosidase activity. It is crucial to determine this background level and subtract it from the experimental values.
-
Assay Optimization: The concentrations of substrate, enzyme, and the incubation time should be optimized to ensure the assay is running under linear, initial velocity conditions.
-
Compound Interference: In HTS, it is important to screen for compounds that may interfere with the assay, such as those that absorb light at the same wavelength as the product or directly inhibit β-galactosidase.
Future Perspectives and Conclusion
This compound is a valuable tool in the drug discovery arsenal. Its utility as a chromogenic substrate for β-galactosidase enables a wide range of applications, from high-throughput screening for gene expression modulators to the quantitative analysis of cellular senescence. While newer technologies such as fluorescent and luminescent assays exist, the simplicity, cost-effectiveness, and quantitative nature of chromogenic assays using substrates like this compound ensure their continued relevance in the modern drug discovery laboratory. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively harness the power of this versatile compound to advance their discovery efforts.
References
- 1. Which of the commonly used marker enzymes gives the best results in colorimetric and fluorimetric enzyme immunoassays: horseradish peroxidase, alkaline phosphatase or beta-galactosidase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3150-20-7 [m.chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in β-Galactosidase Assays with 4-Methoxyphenyl β-D-Galactopyranoside
Welcome to the technical support center for β-galactosidase (β-gal) assays. This guide is specifically designed for researchers, scientists, and drug development professionals who are experiencing low or no signal when using the chromogenic substrate 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP). Here, we will delve into the common causes of this issue and provide systematic troubleshooting strategies to help you obtain robust and reliable results.
Understanding the Assay: The Role of 4-MGP
The β-galactosidase assay is a cornerstone of molecular biology, often used as a reporter gene in studies of gene expression and protein-protein interactions. The enzyme β-galactosidase catalyzes the hydrolysis of β-galactosides. With 4-MGP as the substrate, this enzymatic reaction yields galactose and 4-methoxyphenol. The resulting 4-methoxyphenol is a chromogenic product that can be quantified spectrophotometrically to determine the activity of the β-galactosidase enzyme.
The Enzymatic Reaction
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Low or absent signal is a frequent challenge in enzymatic assays. The following sections are structured in a question-and-answer format to directly address the most common issues encountered when using 4-MGP in β-galactosidase assays.
Q1: I'm not seeing any color development, or the signal is extremely low. What are the primary things I should check?
A weak or absent signal can be attributed to several factors, ranging from reagent integrity to suboptimal assay conditions. Here’s a systematic approach to pinpoint the issue.
Initial Checks: The "Usual Suspects"
-
Reagent Preparation and Storage:
-
Enzyme Activity: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of enzyme activity. Always store your β-galactosidase stock at -20°C or -80°C
-
Technical Support Center: 4-Methoxyphenyl β-D-Galactopyranoside (MOPG) Senescence Assay
Last Updated: January 7, 2026
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental process implicated in aging, tumor suppression, and various age-related diseases. The Senescence-Associated β-Galactosidase (SA-β-Gal) assay is a cornerstone for identifying senescent cells. This assay leverages the observation that senescent cells exhibit a significant upregulation of lysosomal β-galactosidase activity, which becomes detectable at a suboptimal pH of 6.0.[1][2][3] While the traditional assay uses the chromogenic substrate X-Gal, which produces a blue precipitate, fluorogenic substrates like 4-Methoxyphenyl β-D-Galactopyranoside (MOPG) offer a quantitative and more sensitive alternative compatible with high-throughput screening.
However, a common and significant challenge with the MOPG assay is high background fluorescence, which can obscure the distinction between senescent and non-senescent cells, leading to false-positive results and unreliable data. This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to help you overcome high background and generate robust, reproducible results.
I. Troubleshooting Guide: High Background Signal
This section is structured in a question-and-answer format to directly address the most common causes of high background in the MOPG senescence assay.
Question 1: Why are my negative control (non-senescent) cells showing high fluorescence?
This is the most critical issue, as it invalidates the assay's specificity. Several factors, from suboptimal pH to endogenous enzyme activity in specific cell types, can be responsible.
Potential Cause A: Incorrect pH of Staining Solution
-
Scientific Rationale: The entire principle of the SA-β-Gal assay rests on pH. All cells express lysosomal β-galactosidase, which has an optimal activity at an acidic pH of ~4.0-4.5.[1][4] The key discovery by Dimri et al. was that senescent cells accumulate such a massive amount of this enzyme that its activity becomes detectable at the suboptimal pH of 6.0.[2] If the pH of your staining buffer drops below 6.0, you will begin to detect the basal lysosomal activity present in all cells, not just senescent ones, leading to high background.[5]
-
Troubleshooting Steps:
-
Verify pH: Always measure the pH of your final, complete staining solution immediately before adding it to the cells. Use a calibrated pH meter. Do not rely on the pH of individual stock solutions.
-
Fresh Buffer: Prepare the staining buffer fresh for each experiment.[6] CO2 from the air can dissolve in the buffer and lower its pH over time.
-
Incubation Conditions: Incubate your cells in a non-CO2 incubator at 37°C.[4] A standard CO2 incubator will create carbonic acid in your buffer, drastically lowering the pH and causing universal positive staining.
-
Potential Cause B: Endogenous, Non-Senescence-Related β-Galactosidase Activity
-
Scientific Rationale: While SA-β-Gal is a widely used marker, it is not exclusive to senescence. Certain cell types and conditions can exhibit endogenous β-galactosidase activity at pH 6.0, even when not senescent. This includes macrophages, osteoclasts, some differentiated neurons, and even fibroblasts under conditions of confluence or prolonged serum starvation.[7][8][9][10]
-
Troubleshooting Steps:
-
Literature Review: Research your specific cell model. Has high endogenous β-galactosidase activity been reported?
-
Use Multiple Markers: The gold standard for senescence confirmation is multi-marker analysis. Do not rely solely on SA-β-Gal. Validate your findings with markers of cell cycle arrest (e.g., p21WAF1/Cip1, p16INK4a) and DNA damage (e.g., γH2AX foci).[5]
-
Optimize Controls: Ensure your negative control cells are truly proliferating and healthy. A quiescent (serum-starved) or contact-inhibited culture is not a true negative control, as these conditions can sometimes induce SA-β-Gal activity.[7][11]
-
Potential Cause C: Over-fixation
-
Scientific Rationale: Fixation with aldehydes like formaldehyde and glutaraldehyde is crucial for permeabilizing the cells and preserving morphology. However, these agents work by cross-linking proteins.[12] Over-fixation can excessively cross-link cellular components, which may trap the MOPG substrate non-specifically, leading to enzyme-independent background fluorescence. Harsh fixation can also damage the enzyme itself.[13]
-
Troubleshooting Steps:
-
Titrate Fixative Concentration & Time: The standard 10-15 minute fixation is a starting point.[14] Test a time course (e.g., 5, 10, 15 minutes) and potentially lower concentrations of the fixative to find the optimal balance between cell preservation and low background.
-
Gentle Fixatives: For sensitive cell types, consider using a formaldehyde-only fixative, as glutaraldehyde is a much stronger cross-linker.
-
Question 2: My background is high across the entire well, not just in the cells. What's wrong?
This issue often points to problems with reagents or washing steps.
Potential Cause A: MOPG Substrate Instability or Contamination
-
Scientific Rationale: MOPG, like many fluorogenic substrates, can degrade over time, especially when exposed to light or improper storage, leading to auto-fluorescence. Contamination of the stock solution with bacteria or fungi, which can produce their own enzymes, is another potential source.
-
Troubleshooting Steps:
-
Aliquot and Store Properly: Store MOPG stock solution in small, single-use aliquots, protected from light at -20°C or below.
-
Run a "No-Cell" Control: Prepare a well with staining solution but no cells. If you see high fluorescence, your reagent is the problem.
-
Use Fresh Reagents: If in doubt, use a new, unopened vial of MOPG substrate.
-
Potential Cause B: Insufficient Washing
-
Scientific Rationale: Inadequate washing after fixation and after staining can leave residual fixative or unbound fluorescent product, contributing to a generalized high background.
-
Troubleshooting Steps:
-
Thorough Washes: Ensure you perform at least two to three gentle but thorough washes with PBS after the fixation step and after the staining incubation is complete.[15]
-
Volume and Coverage: Use a sufficient volume of PBS to completely cover the cell monolayer during each wash.
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the biochemical principle of the MOPG assay? Senescence-Associated β-Galactosidase (SA-β-Gal) is not a unique enzyme but rather the overexpressed lysosomal β-galactosidase encoded by the GLB1 gene.[16] In the assay, the MOPG substrate enters the fixed cell and is cleaved by the β-galactosidase enzyme at pH 6.0. This cleavage releases the fluorophore 4-methoxyphenol, which can be detected by fluorescence microscopy or a plate reader.
-
Q2: How does the MOPG assay compare to the traditional X-Gal assay? Both assays detect the same enzymatic activity. The primary difference is the output signal.
| Feature | X-Gal Assay | MOPG Assay |
| Substrate | 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside | 4-Methoxyphenyl β-D-Galactopyranoside |
| Output | Insoluble blue precipitate | Soluble fluorescent product |
| Detection | Brightfield Microscopy | Fluorescence Microscopy, Plate Reader |
| Quantification | Subjective (cell counting) | Quantitative (fluorescence intensity) |
| Sensitivity | Lower | Higher |
| Throughput | Low | High-throughput compatible |
-
Q3: Can I use this assay on tissue samples? Yes, the SA-β-Gal principle is widely used for fresh-frozen tissue sections.[6][17] However, protocols must be carefully optimized. Fixation times are critical and may differ significantly from cultured cells.[13] Note that formalin-fixed paraffin-embedded (FFPE) tissues are generally not suitable for this enzyme activity assay due to the harsh fixation and processing, though other senescence markers can be used.[5][18][19]
III. Key Experimental Protocols & Workflows
Workflow Overview
The following diagram illustrates the key stages of the MOPG senescence assay. Careful execution of each step is critical for success.
Caption: Experimental workflow for the MOPG senescence assay.
Detailed Protocol: Staining Cultured Cells
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
Reagents Required:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 2% (v/v) Formaldehyde, 0.2% (v/v) Glutaraldehyde in PBS. Prepare fresh.
-
Staining Solution (Example for 10 mL):
-
8.8 mL sterile water
-
1.0 mL 10x Citrate/Phosphate Buffer (pH 6.0)
-
50 µL Potassium Ferrocyanide (1 M stock)
-
50 µL Potassium Ferricyanide (1 M stock)
-
10 µL Magnesium Chloride (1 M stock)
-
MOPG substrate (concentration as per manufacturer's recommendation)
-
CRITICAL: After mixing, verify final pH is exactly 6.0.[15] Prepare this solution fresh immediately before use.[6][14]
-
Procedure:
-
Cell Culture: Grow cells in appropriate multi-well plates. Include a negative control (proliferating cells) and a positive control (e.g., cells treated with doxorubicin to induce senescence).[14]
-
Wash: Gently aspirate the culture medium and wash the cells once with 1x PBS.
-
Fixation: Add enough Fixative Solution to completely cover the cell monolayer. Incubate for 10-15 minutes at room temperature.[14]
-
Post-Fixation Wash: Aspirate the fixative and wash the cells twice with 1x PBS, incubating for 3-5 minutes on the second wash.
-
Staining: Aspirate the final PBS wash and add the freshly prepared, pH-verified Staining Solution to each well.
-
Incubation: Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at 37°C in a dry, non-CO2 incubator for 2 to 16 hours.[4][15] Incubation time will vary by cell type and must be optimized. Protect the plate from light.
-
Analysis: After incubation, wash the cells with PBS. Acquire fluorescent images using an appropriate filter set for the 4-methoxyphenol fluorophore.
Troubleshooting Logic Diagram
Use this decision tree to systematically diagnose the source of high background.
Caption: Decision tree for troubleshooting high background.
IV. References
-
Yegorov, Y. E., Akimov, S. S., Hass, R., Zelenin, A. V., & Prudovsky, I. A. (1998). Endogenous beta-galactosidase activity in continuously nonproliferating cells. Experimental Cell Research, 243(1), 207–211. --INVALID-LINK--
-
López-Luppo, M., Catita, J., Ramos-Ibeas, R., & Garcia-Prat, L. (2021). Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development?. Frontiers in Cell and Developmental Biology, 9, 624233. --INVALID-LINK--
-
Yegorov, Y., Akimov, S., et al. (1998). Endogenous beta-galactosidase activity in continuously nonproliferating cells. Semantic Scholar. --INVALID-LINK--
-
Bazylinska, M., & Gurtowska, N. (2022). Senescence-Associated β-Galactosidase Detection in Pathology. International Journal of Molecular Sciences, 23(19), 11252. --INVALID-LINK--
-
Lee, B. Y., Han, J. A., Im, J. S., Morrone, A., Johung, K., Goodwin, E. C., Kleijer, W. J., DiMaio, D., & Hwang, E. S. (2006). Senescence-associated beta-galactosidase is lysosomal beta-galactosidase. Aging Cell, 5(2), 187–195. --INVALID-LINK--
-
Itahana, K., Itahana, Y., & Dimri, G. P. (2007). β-Galactosidase Activity as a Biomarker of Replicative Senescence during the Course of Human Fibroblast Cultures. Annals of the New York Academy of Sciences, 1100, 386-393. --INVALID-LINK--
-
Nacher, V., Carretero, A., Navarro-García, J. A., & Puchades, M. (2022). Endogenous pH 6.0 β-Galactosidase Activity Is Linked to Neuronal Differentiation in the Olfactory Epithelium. International Journal of Molecular Sciences, 23(3), 1146. --INVALID-LINK--
-
Hall, B. M., Balan, V., Gleiberman, A. S., Strom, E., Krasnov, P., Virtuoso, L. P., Rydkina, E., Vujcic, S., Balan, K., Gitlin, I., Leonova, K., Polinsky, A., Chernova, O. B., & Gudkov, A. V. (2017). Senescence-associated β-galactosidase activity in macrophages and osteoclasts. Aging Cell, 16(1), 198-203. --INVALID-LINK--
-
Dimri, G. P., Lee, X., Basile, G., Acosta, M., Scott, G., Roskelley, C., Medrano, E. E., Linskens, M., Rubelj, I., Pereira-Smith, O., Peacocke, M., & Campisi, J. (1995). A biomarker that identifies senescent human cells in culture and in aging skin in vivo. Proceedings of the National Academy of Sciences, 92(20), 9363-9367. --INVALID-LINK--
-
Whelan, D. R. (2020). Fixation artifacts and how to minimize them. FocalPlane. --INVALID-LINK--
-
Huang, Y., & Rivera-Pérez, J. A. (2014). Senescence-associated b-galactosidase activity marks the visceral endoderm of mouse embryos but is not indicative of senescence. Developmental Dynamics, 243(3), 460-466. --INVALID-LINK--
-
Do, H., & Dobrovic, A. (2015). Sequence artifacts in DNA from formalin-fixed tissues: causes and strategies for minimization. Clinical Chemistry, 61(1), 64-71. --INVALID-LINK--
-
Spencer, D. H., Abel, H. J., & Lockwood, C. M. (2018). Formalin fixation increases deamination mutation signature but should not lead to false positive mutations in clinical practice. PLoS One, 13(4), e0196434. --INVALID-LINK--
-
Lamy, A., Blanchard, F., & Le Pessot, F. (2014). Sequence Artifacts in DNA from Formalin-Fixed Tissues: Causes and Strategies for Minimization. Clinical Chemistry, 60(8), 1121-1123. --INVALID-LINK--
-
Tuncel, M. (1951). Effect of Formalin Fixation on the Activity of Five Enzymes of Rat Liver. Stain Technology, 26(4), 235-239. --INVALID-LINK--
-
Itahana, K., Campisi, J., & Dimri, G. P. (2007). Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay. Methods in Molecular Biology, 371, 21-31. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications. --INVALID-LINK--
-
GoldBio. (n.d.). Luciferase-based Reporter Assay Troubleshooting Guide. --INVALID-LINK--
-
Pacheco-Rivera, R., O'Reilly, C., & Ortiz-Vega, S. (2024). Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues. STAR Protocols, 5(2), 102986. --INVALID-LINK--
-
Clarke, S., & Jackson, T. (2019). Senescence: What is it? What's a new way to study it?. Behind the Bench. --INVALID-LINK--
-
Casar, B., & Demaria, M. (2016). Algorithmic assessment of cellular senescence in experimental and clinical specimens. Nature Protocols, 11(12), 2967-2978. --INVALID-LINK--
-
Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. --INVALID-LINK--
-
Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. --INVALID-LINK--
-
Cell Signaling Technology. (2023). Senescence β-galactosidase staining assay in cultured cells. protocols.io. --INVALID-LINK--
-
Li, Y., Meng, Q., & Yang, M. (2020). An effective system for senescence modulating drug development using quantitative high-content analysis and high-throughput screening. Scientific Reports, 10(1), 1-13. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications. --INVALID-LINK--
-
MCE Technical Support. (2023). [Troubleshooting] Why is there no positive signal in the Cell Aging β-Galactosidase Staining Kit?. ResearchGate. --INVALID-LINK--
References
- 1. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]
- 5. eriba.umcg.nl [eriba.umcg.nl]
- 6. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endogenous beta-galactosidase activity in continuously nonproliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Is Senescence-Associated β-Galactosidase a Reliable in vivo Marker of Cellular Senescence During Embryonic Development? [frontiersin.org]
- 9. Endogenous pH 6.0 β-Galactosidase Activity Is Linked to Neuronal Differentiation in the Olfactory Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endogenous beta-galactosidase activity in continuously nonproliferating cells. | Semantic Scholar [semanticscholar.org]
- 12. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Senescence β-galactosidase staining assay in cultured cells [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formalin fixation increases deamination mutation signature but should not lead to false positive mutations in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
Technical Support Center: Temperature Optimization for 4-Methoxyphenyl β-D-Galactopyranoside Reactions
Welcome to the technical support center for 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established biochemical principles and practical laboratory experience to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-MGP and β-galactosidase.
Question 1: Why am I seeing no or very low product formation (4-methoxyphenol)?
Possible Causes and Solutions:
-
Incorrect Incubation Temperature: The activity of β-galactosidase is highly dependent on temperature.[1][2] The optimal temperature can vary significantly depending on the source of the enzyme, from as low as 18°C for cold-active enzymes to as high as 78°C for thermostable variants.[3][4] Most commercially available β-galactosidases, such as from E. coli, have an optimal temperature of around 37°C.[1]
-
Solution: Verify the optimal temperature for your specific β-galactosidase from the manufacturer's datasheet. If this information is unavailable, perform a temperature optimization experiment.
-
-
Enzyme Inactivation: Temperatures significantly above the optimum can lead to irreversible denaturation and inactivation of the enzyme.[5] For example, some β-galactosidases are heat-labile and can be inactivated in as little as 10 minutes at 37°C.[3]
-
Solution: Ensure your incubation temperature does not exceed the recommended range for your enzyme. If you suspect heat inactivation, use a fresh aliquot of the enzyme and incubate at a lower temperature.
-
-
Incomplete Cell Lysis: If you are using cell lysates as the source of your enzyme, incomplete lysis will result in a lower concentration of active enzyme in your reaction.[2]
-
Incorrect pH: Like temperature, pH is a critical parameter for enzyme activity. Most β-galactosidases have an optimal pH between 6.0 and 8.0.[6]
-
Solution: Check the pH of your reaction buffer and adjust it to the optimal range for your enzyme.
-
Question 2: Why is my reaction rate too fast, or the color developing too quickly?
Possible Causes and Solutions:
-
High Incubation Temperature: An incubation temperature that is at the higher end of the optimal range can lead to a very rapid reaction.[5]
-
Solution: Lower the incubation temperature to slow down the reaction rate, allowing for more accurate measurements.
-
-
High Enzyme Concentration: An excessive amount of enzyme will lead to a rapid depletion of the substrate.[2]
-
Solution: Reduce the concentration of the enzyme in your reaction. You can do this by diluting your cell lysate or using a smaller amount of purified enzyme.
-
-
High Substrate Concentration: While less common, very high concentrations of some substrates can lead to substrate inhibition in certain enzymes.[7]
-
Solution: While typically a higher substrate concentration increases the reaction rate, if you suspect substrate inhibition, try running the reaction with a lower concentration of 4-MGP.
-
Question 3: Why are my results inconsistent between experiments?
Possible Causes and Solutions:
-
Temperature Fluctuations: Inconsistent temperature control during incubation is a common source of variability.
-
Solution: Use a calibrated water bath or incubator with precise temperature control. Ensure that all samples are allowed to reach the target temperature before initiating the reaction.
-
-
Inconsistent Reagent Preparation: Variations in buffer composition, pH, or reagent concentrations can lead to inconsistent results.
-
Solution: Prepare fresh reagents and buffers for each set of experiments, ensuring accurate measurements and consistent pH.
-
-
Variable Enzyme Activity: The activity of your enzyme can decrease over time, especially if it is not stored correctly.
-
Solution: Store your enzyme at the recommended temperature (usually -20°C or -80°C) and in a buffer that maintains its stability. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in 4-MGP reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a β-galactosidase reaction with 4-MGP?
The optimal temperature is highly dependent on the source of the β-galactosidase. For E. coli β-galactosidase, the optimal temperature is typically 37°C.[1] However, enzymes from other organisms can have vastly different optimal temperatures. For example, a β-galactosidase from an Antarctic Arthrobacter isolate has an optimal temperature of 18°C, while a thermostable variant from Anoxybacillus sp. is optimally active at 60°C.[3][8] It is crucial to consult the manufacturer's data for your specific enzyme or perform a temperature optimization experiment.
Q2: How does temperature affect the stability of 4-Methoxyphenyl β-D-Galactopyranoside?
4-Methoxyphenyl β-D-Galactopyranoside is a stable solid at room temperature with a melting point of around 161°C.[9] In solution, it is generally stable under typical assay conditions. However, prolonged incubation at very high temperatures could potentially lead to non-enzymatic hydrolysis, though this is unlikely to be significant within the temperature range of most enzymatic assays.
Q3: What is the mechanism of the β-galactosidase reaction?
β-galactosidase catalyzes the hydrolysis of the glycosidic bond in β-galactosides.[10] The reaction proceeds via a two-step mechanism involving a covalent glycosyl-enzyme intermediate (for retaining enzymes) or a single displacement mechanism (for inverting enzymes).[11] In both cases, the enzyme's active site provides a specific environment that stabilizes the transition state of the reaction, leading to a significant rate enhancement.[12]
Enzymatic Reaction Pathway
Q4: Can I use a different substrate to optimize the temperature before using 4-MGP?
Yes, it is common to use a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG) for initial temperature optimization.[13][14] These substrates produce a colored product upon hydrolysis, which can be easily quantified using a spectrophotometer. The optimal temperature determined with these substrates is generally applicable to other β-galactosides like 4-MGP, as the primary determinant of the temperature optimum is the enzyme itself, not the substrate.
Data Summary: Effect of Temperature on Reaction Parameters
| Parameter | Effect of Increasing Temperature (within optimal range) | Effect of Increasing Temperature (above optimal range) |
| Enzyme Activity | Increases to a maximum at the optimal temperature.[5] | Rapidly decreases due to denaturation.[5] |
| Reaction Rate | Increases according to the Arrhenius equation.[5] | Decreases as the enzyme becomes inactivated. |
| Enzyme Stability | Generally decreases with increasing temperature. | Significantly decreases, leading to irreversible inactivation.[3][4] |
| Substrate Stability | Generally stable under typical assay conditions. | Potential for non-enzymatic hydrolysis at very high temperatures. |
Experimental Protocol: Temperature Optimization Assay
This protocol outlines the steps to determine the optimal temperature for your β-galactosidase reaction with 4-MGP.
Materials:
-
Purified β-galactosidase or cell lysate containing the enzyme
-
4-Methoxyphenyl β-D-Galactopyranoside (4-MGP) stock solution
-
Reaction buffer (e.g., Z-buffer, phosphate buffer) at the optimal pH for your enzyme[13]
-
Stop solution (e.g., 1 M sodium carbonate)[13]
-
Temperature-controlled water baths or incubators set to a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength for 4-methoxyphenol.
Procedure:
-
Prepare a master mix: For each temperature to be tested, prepare a master mix containing the reaction buffer and 4-MGP substrate.
-
Equilibrate temperatures: Aliquot the master mix into separate tubes for each temperature point and place them in the corresponding water bath or incubator to equilibrate for at least 5-10 minutes.
-
Initiate the reaction: Add the enzyme solution to each tube to start the reaction. Mix gently and start a timer for each temperature point.
-
Incubate: Incubate the reactions for a fixed period (e.g., 15, 30, or 60 minutes). The incubation time should be sufficient to generate a measurable amount of product without depleting the substrate.
-
Stop the reaction: At the end of the incubation period, add the stop solution to each tube to terminate the reaction.[13] The stop solution typically raises the pH, which denatures the enzyme.[13]
-
Measure product formation: Measure the absorbance of the product (4-methoxyphenol) at the appropriate wavelength.
-
Analyze the data: Plot the absorbance (or calculated product concentration) against the incubation temperature. The temperature that yields the highest absorbance corresponds to the optimal temperature for your enzyme under these conditions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metagenomic approach for the isolation of a thermostable β-galactosidase with high tolerance of galactose and glucose from soil samples of Turpan Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new method to determine optimum temperature and activation energies for enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Divergence of Catalytic Mechanism within a Glycosidase Family Provides Insight into Evolution of Carbohydrate Metabolism by Human Gut Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 14. hpst.cz [hpst.cz]
Technical Support Center: 4-Methoxyphenyl beta-D-Galactopyranoside (MPG) Assays
Welcome to the technical support center for 4-Methoxyphenyl beta-D-Galactopyranoside (MPG) assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the this compound Assay
The this compound (MPG) assay is a sensitive method for the detection of β-galactosidase activity. The enzyme β-galactosidase hydrolyzes the MPG substrate, yielding galactose and 4-methoxyphenol. The latter product can be detected electrochemically or colorimetrically after further enzymatic reactions, providing a quantifiable measure of enzyme activity.
Core Reaction Principle
Caption: Enzymatic hydrolysis of MPG by β-galactosidase and subsequent product detection.
Troubleshooting Guide
This section addresses common issues encountered during MPG assays. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Signal
A weak or absent signal is a frequent challenge, suggesting suboptimal reaction conditions or issues with assay components.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal pH | β-galactosidase activity is highly pH-dependent. The optimal pH can vary depending on the source of the enzyme (e.g., bacterial vs. eukaryotic).[1][2] Most bacterial β-galactosidases have an optimal pH around 7.0, while some eukaryotic lysosomal forms are more active at acidic pH (e.g., pH 4.4).[3][4] | 1. Verify Buffer pH: Calibrate your pH meter and confirm the pH of your assay buffer. 2. pH Optimization: Perform a pH curve experiment, testing a range of pH values (e.g., 6.0 to 8.0 for bacterial enzymes) to determine the optimal pH for your specific enzyme.[5] |
| Incorrect Temperature | Enzyme activity is temperature-sensitive. While many β-galactosidases are assayed at 37°C, the optimal temperature can vary.[3] | 1. Check Incubator Temperature: Ensure your incubator or water bath is calibrated and maintaining the correct temperature. 2. Temperature Optimization: If sensitivity is still low, consider performing the assay at different temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum for your enzyme. |
| Insufficient Enzyme Concentration | The signal is directly proportional to the amount of active enzyme. If the enzyme concentration is too low, the signal may be indistinguishable from the background. | 1. Increase Enzyme Concentration: Titrate the amount of enzyme in the assay to find a concentration that gives a robust signal within the linear range of the assay. 2. Check Enzyme Activity: If possible, test the activity of your enzyme stock using a positive control substrate. |
| Degraded Substrate (MPG) | MPG, like many biochemical reagents, can degrade over time, especially if not stored properly. | 1. Proper Storage: Store MPG according to the manufacturer's instructions, typically at -20°C and protected from light. 2. Use Fresh Substrate: If degradation is suspected, use a fresh vial of MPG. |
| Presence of Inhibitors | Components in your sample or buffer could be inhibiting the β-galactosidase. Common inhibitors include heavy metals, chelating agents (like EDTA if the enzyme requires divalent cations), and substrate analogs.[6][7] | 1. Sample Dilution: Dilute your sample to reduce the concentration of potential inhibitors. 2. Buffer Composition Review: Check your buffer for known inhibitors. For example, some β-galactosidases require Mg²⁺ for optimal activity, so ensure it's present if needed.[2] 3. Positive Control with Spike-in: Run a positive control with a known amount of purified β-galactosidase. Then, spike the positive control with your sample. A decrease in signal indicates the presence of inhibitors. |
Workflow for Diagnosing Low Signal
Caption: A systematic workflow to troubleshoot low signal in MPG assays.
Issue 2: High Background Signal
A high background signal can mask the true signal from your sample, leading to a poor signal-to-noise ratio and reduced assay sensitivity.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Substrate Autohydrolysis | MPG may spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures, leading to a signal in the absence of enzyme. | 1. Run a "No-Enzyme" Control: Always include a control well with all assay components except the enzyme. A high signal here points to autohydrolysis. 2. Optimize Incubation Time: Reduce the incubation time to minimize the contribution of autohydrolysis. 3. Check Buffer pH: Ensure the buffer pH is optimal for enzyme activity and stability, not for hydrolysis. |
| Contaminated Reagents | Buffers or water used to prepare reagents may be contaminated with microbial growth that produces endogenous β-galactosidase. | 1. Use Sterile Reagents: Prepare all buffers with high-purity, sterile water. Filter-sterilize buffers if necessary. 2. Prepare Fresh Reagents: Avoid using old buffers. Prepare fresh reagents regularly. |
| Endogenous β-galactosidase Activity | If using cell lysates, the cells themselves may have endogenous β-galactosidase activity, which can contribute to the background signal.[1][2] | 1. Heat Inactivation: Eukaryotic β-galactosidase is often more heat-labile than bacterial β-galactosidase. A pre-incubation step at 50°C for 1 hour can selectively inactivate much of the endogenous eukaryotic enzyme activity.[1][2] 2. pH Differential: If you are using a bacterial reporter enzyme, you can perform the assay at a pH that is optimal for the bacterial enzyme but suboptimal for the endogenous eukaryotic enzyme.[4] |
| Instrument Settings | Improper settings on the plate reader or spectrophotometer can lead to high background readings. | 1. Optimize Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your detection method. 2. Adjust Gain/Sensitivity: Optimize the gain setting on your instrument to maximize the signal from your positive control without saturating the detector, while keeping the background low.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a this compound (MPG) based assay over other substrates like ONPG or CPRG?
The primary advantage of MPG is its suitability for highly sensitive detection methods, particularly electrochemical detection. The 4-methoxyphenol product can be oxidized at a low potential, which minimizes interference from other electroactive species in complex biological samples. This can lead to a better signal-to-noise ratio compared to colorimetric substrates.
Q2: How can I improve the signal-to-noise ratio in my assay?
Improving the signal-to-noise ratio involves either increasing the signal, decreasing the noise (background), or both.[9]
-
To Increase Signal: Optimize enzyme concentration, pH, temperature, and incubation time as detailed in the troubleshooting section.
-
To Decrease Noise: Include proper controls (no-enzyme, no-substrate), use high-purity reagents, and optimize instrument settings.[8][10]
Q3: My sample is in a complex matrix (e.g., serum, cell culture media). What special considerations should I take?
Complex matrices can contain inhibitors or endogenous enzymes.
-
Run a Spike-and-Recovery Experiment: Add a known amount of purified β-galactosidase to your sample matrix and a clean buffer. Compare the activity. A lower-than-expected activity in the sample matrix indicates inhibition.
-
Sample Preparation: Consider a sample cleanup step like dialysis or size-exclusion chromatography to remove small molecule inhibitors.
-
Dilution: Diluting the sample can often mitigate the effects of inhibitors.
Experimental Protocols
Standard this compound Assay Protocol
This protocol provides a general framework. You may need to optimize it for your specific enzyme and experimental setup.
Materials:
-
Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing 1 mM MgCl₂)
-
This compound (MPG) stock solution (e.g., 10 mM in DMSO or water, stored at -20°C)
-
β-galactosidase enzyme standard or sample
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Plate reader or appropriate detection instrument
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of MPG by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).
-
Set up the Assay Plate:
-
Blank: Add Assay Buffer and Stop Solution.
-
No-Enzyme Control: Add MPG working solution and Assay Buffer.
-
Sample/Standard: Add your enzyme sample or standard dilutions.
-
-
Pre-incubation: Pre-warm the plate and MPG working solution to the assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add the MPG working solution to all wells except the blank to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Add the Stop Solution to all wells to terminate the enzymatic reaction.
-
Detection: Read the signal on your instrument at the appropriate wavelength for your detection method.
-
Data Analysis: Subtract the average signal of the no-enzyme control from all other readings. Plot a standard curve if using enzyme standards to quantify the activity in your samples.
Protocol for pH Optimization
-
Prepare a Series of Buffers: Prepare your assay buffer at a range of pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5).
-
Set up the Assay: For each pH value, set up a reaction with a constant amount of enzyme and MPG.
-
Run the Assay: Follow the standard assay protocol, incubating all reactions for the same amount of time and at the same temperature.
-
Analyze the Results: Plot the enzyme activity (signal) against the pH. The pH that gives the highest activity is the optimum pH for your enzyme under those conditions.
References
- 1. Selective inactivation of eukaryotic beta-galactosidase in assays for inhibitors of HIV-1 TAT using bacterial beta-galactosidase as a reporter enzyme. | Sigma-Aldrich [merckmillipore.com]
- 2. Selective inactivation of eukaryotic beta-galactosidase in assays for inhibitors of HIV-1 TAT using bacterial beta-galactosidase as a reporter enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of an enzymatic method for beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does pH 6 beta-galactosidase activity indicate cell senescence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. assaygenie.com [assaygenie.com]
- 8. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Methoxyphenyl beta-D-Galactopyranoside
Welcome to the technical support resource for 4-Methoxyphenyl beta-D-Galactopyranoside (4-MGP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ensure the successful application of this chromogenic substrate in their experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the specific issues you may encounter.
Introduction to this compound
This compound is a chromogenic substrate for the enzyme β-galactosidase. Upon enzymatic cleavage, it releases 4-methoxyphenol, a colorless product. The utility of 4-MGP in specific assays often relies on downstream reactions to detect the liberated 4-methoxyphenol or by coupling it with other reagents to produce a colored product. It is a valuable tool in various biochemical and molecular biology applications, including enzyme kinetics studies and as a reactant in chemical synthesis.[1][2]
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 3150-20-7 | [1][3][4][5][6][7] |
| Molecular Formula | C13H18O7 | [1][3][4][6][8] |
| Molecular Weight | 286.28 g/mol | [1][3][4][6][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 158-163 °C | [3] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, 4-MGP should be kept in a tightly sealed container in a freezer at -20°C.[1][3] This minimizes degradation from moisture and temperature fluctuations. For short-term use, refrigeration at 2-8°C is acceptable for the solid powder. Once in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for a limited time to avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for dissolving 4-MGP?
A2: 4-MGP has limited solubility in water and is slightly soluble in methanol.[1] For preparing stock solutions, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often good choices for compounds with limited aqueous solubility. It is crucial to first dissolve the powder in a small amount of the organic solvent before diluting it with the aqueous assay buffer. Always check the compatibility of the chosen solvent with your experimental system, as high concentrations of organic solvents can inhibit enzyme activity.
Q3: Can I use 4-MGP in blue-white screening?
A3: 4-MGP is not ideal for traditional blue-white screening. This technique typically relies on substrates like X-gal, which produce an insoluble colored precipitate upon cleavage.[10] The product of 4-MGP cleavage, 4-methoxyphenol, is soluble and colorless, making it unsuitable for direct visualization of bacterial colonies.
Q4: What are some alternative substrates to 4-MGP for β-galactosidase assays?
A4: Several alternative chromogenic and fluorogenic substrates are available for β-galactosidase, each with its own advantages. Some common alternatives include:
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG): Produces a yellow, soluble product (o-nitrophenol) and is widely used for quantitative enzyme assays.[11][12]
-
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): Forms an insoluble blue precipitate, making it ideal for qualitative assays like blue-white screening and immunohistochemistry.[10][13][14]
-
4-Methylumbelliferyl-β-D-galactopyranoside (MUG): A fluorogenic substrate that yields a highly fluorescent product upon cleavage, offering greater sensitivity.
-
Chlorophenol red-β-D-galactopyranoside (CPRG): A chromogenic substrate that produces a red-colored product, often used in high-throughput screening.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of 4-MGP and provides step-by-step guidance to resolve them.
Problem 1: Difficulty Dissolving 4-MGP Powder
Cause: 4-MGP has low solubility in aqueous buffers.[1] Improper dissolution techniques can lead to inaccurate stock solution concentrations and precipitation during the assay.
Solution Protocol:
-
Solvent Selection:
-
For a 10 mM stock solution, first, try dissolving 4-MGP in a small volume of DMSO or DMF.
-
For example, to make a 10 mM stock, dissolve 2.86 mg of 4-MGP in 1 mL of DMSO.
-
-
Gentle Warming and Sonication:
-
If the powder does not readily dissolve, gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Brief sonication can also help to break up clumps of powder and enhance solubility.
-
-
Dilution into Assay Buffer:
-
Once fully dissolved in the organic solvent, slowly add the stock solution to your aqueous assay buffer while vortexing to ensure rapid and even dispersion.
-
Avoid high concentrations of the organic solvent in the final assay mixture (typically <1% v/v) to prevent enzyme inhibition.
-
Problem 2: High Background Signal or Non-enzymatic Hydrolysis
Cause: The glycosidic bond in 4-MGP can be susceptible to hydrolysis under certain conditions, leading to a high background signal. This can be influenced by pH, temperature, and the presence of certain chemicals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Run Proper Controls: Always include a "no enzyme" control (assay buffer + 4-MGP) and a "no substrate" control (assay buffer + enzyme). A signal in the "no enzyme" control points to non-enzymatic hydrolysis or contamination.
-
Buffer Optimization:
-
Ensure the pH of your assay buffer is within the optimal range for your β-galactosidase and does not promote substrate hydrolysis.
-
Avoid strongly acidic or alkaline conditions.
-
-
Incubation Conditions:
-
High temperatures and prolonged incubation times can increase the rate of non-enzymatic hydrolysis.
-
Consider reducing the incubation temperature or shortening the assay time if feasible.
-
-
Substrate Quality:
-
Ensure your 4-MGP is of high purity (>98%).[6]
-
If the powder appears discolored or has been stored improperly, it may be degraded. Use a fresh batch if in doubt.
-
Problem 3: Low or No Signal in the Presence of Enzyme
Cause: A lack of signal can be due to several factors, including inactive enzyme, suboptimal assay conditions, or the presence of inhibitors.
Experimental Protocol for Diagnosing Low Signal:
Caption: Protocol for diagnosing the cause of low or no signal.
Step-by-Step Investigation:
-
Confirm Enzyme Activity:
-
Optimize Assay Conditions:
-
pH and Temperature: Ensure the assay buffer pH and incubation temperature are optimal for your specific β-galactosidase.
-
Substrate Concentration: The concentration of 4-MGP may be too low. Perform a substrate titration to determine the optimal concentration for your assay. Substrate inhibition has been observed with some chromogenic galactosides, so excessively high concentrations should also be avoided.[16]
-
-
Check for Inhibitors:
-
Components in your sample, such as other sugars (e.g., galactose), heavy metal ions, or chelating agents, can inhibit β-galactosidase activity.
-
If your sample is a cell lysate, consider diluting it to reduce the concentration of potential inhibitors.
-
References
- 1. This compound | 3150-20-7 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:3150-20-7 | Chemsrc [chemsrc.com]
- 6. labproinc.com [labproinc.com]
- 7. scbt.com [scbt.com]
- 8. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 9. Enzyme Substrate Products for Beta-Galactosidase [gbiosciences.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 16. Comparison of several new chromogenic galactosides as substrates for various beta-D-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison for Senescence Detection: 4-Methoxyphenyl beta-D-Galactopyranoside vs. X-gal
For researchers, scientists, and drug development professionals navigating the complexities of cellular senescence, the selection of a robust detection method is paramount. The gold-standard histochemical assay utilizing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) has long been the cornerstone of senescence-associated β-galactosidase (SA-β-gal) activity detection. However, the advent of fluorogenic substrates, such as 4-Methoxyphenyl beta-D-Galactopyranoside (4-MGP) and its analogs, presents a compelling alternative, offering quantitative capabilities and enhanced sensitivity. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental principles to empower informed decisions in your research.
The Bedrock of Senescence Detection: Senescence-Associated β-Galactosidase (SA-β-gal)
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging, tumor suppression, and development.[1][2][3] A key biomarker for identifying senescent cells is the increased activity of a lysosomal β-galactosidase, detectable at a suboptimal pH of 6.0.[4][5][6][7][8] This activity, termed senescence-associated β-galactosidase (SA-β-gal), is a result of the overexpression and accumulation of the endogenous lysosomal β-galactosidase enzyme.[6][9] It is this enzymatic activity that both X-gal and 4-MGP-based assays leverage for the detection of senescent cells.
The Chromogenic Workhorse: X-gal Staining
The traditional method for detecting SA-β-gal activity relies on the chromogenic substrate X-gal. In this assay, fixed cells are incubated with a staining solution containing X-gal at pH 6.0.[7][10][11][12] The enzymatic cleavage of X-gal by SA-β-gal produces an insoluble, vibrant blue precipitate within the senescent cells, which can be visualized using standard brightfield microscopy.[4][5][7][10]
Biochemical Principle of X-gal Assay
Caption: Enzymatic cleavage of X-gal by SA-β-gal.
The Quantitative Challenger: this compound (4-MGP) and Fluorogenic Analogs
Fluorogenic substrates like 4-MGP and the more commonly cited 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG) offer a quantitative alternative to the qualitative nature of X-gal staining.[9] These substrates are non-fluorescent until they are enzymatically cleaved by SA-β-gal. The resulting product is a highly fluorescent molecule that can be measured using a fluorometer, fluorescence microscope, or flow cytometer, allowing for the precise quantification of SA-β-gal activity.[9][13][14]
Biochemical Principle of 4-MGP/4-MUG Assay
Caption: Enzymatic cleavage of 4-MGP/4-MUG by SA-β-gal.
Head-to-Head Comparison: 4-MGP vs. X-gal
| Feature | This compound (and analogs) | X-gal |
| Detection Method | Fluorogenic | Chromogenic |
| Output | Quantitative (fluorescence intensity) | Qualitative/Semi-quantitative (blue stain) |
| Instrumentation | Fluorometer, fluorescence microscope, flow cytometer | Brightfield microscope |
| Sensitivity | Generally higher | Lower |
| Throughput | High (plate-reader and flow cytometry compatible) | Low to medium (manual cell counting) |
| Multiplexing | Compatible with other fluorescent probes and antibodies | Limited |
| In Vivo Imaging | Potentially adaptable with near-infrared probes | Not suitable |
| Fixation Requirement | Can be used with live or fixed cells | Requires cell fixation |
| Cost | Generally higher | Lower |
| Established Method | Newer, gaining traction | "Gold standard", widely established[4] |
Experimental Deep Dive: Causality Behind Protocol Choices
The choice between a fluorogenic and chromogenic assay is dictated by the experimental question. For high-throughput screening of compounds that may induce or inhibit senescence, a quantitative plate-reader-based assay using a substrate like 4-MUG is far more efficient than manually counting blue cells from an X-gal stain.[15] Conversely, for morphological studies or analysis of senescence in tissue sections, the spatial information provided by the blue precipitate of the X-gal assay is invaluable.[7]
It is crucial to recognize that SA-β-gal activity is not an exclusive marker of senescence and can be observed in other cellular states, such as confluence or differentiation.[16][17] Therefore, it is highly recommended to complement SA-β-gal staining with other senescence markers, such as p16INK4a, p21CIP1, or Lamin B1, to increase the confidence of your findings.[3][18]
Experimental Protocols
Workflow Overview
Caption: General experimental workflow for senescence detection.
Protocol 1: X-gal Staining for Senescence Detection
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde in PBS)
-
X-gal Staining Solution:
-
1 mg/mL X-gal in dimethylformamide (DMF)
-
Citric acid/sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferricyanide
-
5 mM Potassium ferrocyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Wash cultured cells twice with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the X-gal Staining Solution to the cells, ensuring the cells are completely covered.
-
Incubate the cells at 37°C overnight in a non-CO2 incubator.
-
The following day, check for the development of a blue color under a microscope.
-
Wash the cells with PBS and acquire images using a brightfield microscope.
Protocol 2: Fluorogenic Senescence Detection using a 4-MUG based Assay (Plate-Reader Format)
Materials:
-
PBS
-
Cell Lysis Buffer
-
Assay Buffer (pH 6.0)
-
4-MUG Substrate
-
Stop Solution
-
Black, clear-bottom 96-well plates
Procedure:
-
Culture cells in a 96-well plate.
-
Wash cells with PBS.
-
Lyse the cells using the Cell Lysis Buffer.
-
Add the Assay Buffer containing the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Add the Stop Solution to terminate the enzymatic reaction.
-
Measure the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~450 nm emission for 4-MUG).[9]
-
Normalize the fluorescence signal to the protein concentration of each sample.
Conclusion
Both X-gal and fluorogenic substrates like 4-MGP and its analogs are valuable tools for the detection of cellular senescence. The traditional X-gal method provides a simple, cost-effective way to visualize senescent cells and is well-suited for histological analysis. However, for researchers requiring quantitative, high-throughput data, the superior sensitivity and versatility of fluorogenic assays present a clear advantage. The optimal choice of methodology will ultimately depend on the specific experimental goals and available resources. As the field of senescence research continues to evolve, the adoption of quantitative and multiplex-capable techniques will be crucial for unraveling the intricate roles of senescent cells in health and disease.
References
- 1. Senescence β-Galactosidase Staining Kit | Cell Signaling Technology [cellsignal.com]
- 2. Revolutionizing Senescence Detection: Advancements from Traditional Methods to Cutting-Edge Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorexis.com [biorexis.com]
- 4. Senescence: What is it? What’s a new way to study it? - Behind the Bench [thermofisher.com]
- 5. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-mount Senescence-Associated Beta-Galactosidase (SA-β-GAL) Activity Detection Protocol for Adult Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Senescence beta-Galactosidase Activity Assay Kit (Fluorescence, Plate-Based) | Cell Signaling Technology [cellsignal.com]
- 10. Cellular Senescence Staining Kit [cellbiolabs.com]
- 11. Cell Biolabs Inc Cellular Senescence Detection Kit (SA-Beta-Gal Staining), | Fisher Scientific [fishersci.com]
- 12. biocat.com [biocat.com]
- 13. Fluorescent Detection of Cell Senescence for Flow Cytometry and Imaging Applications | AAT Bioquest [aatbio.com]
- 14. Fluorescent Detection of Senescence for Imaging and Flow Cytometry Applications | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. The limitations and validities of senescence associated-beta-galactosidase activity as an aging marker for human foreskin fibroblast Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
A Head-to-Head Comparison of ONPG and 4-Methoxyphenyl β-D-Galactopyranoside as β-Galactosidase Substrates
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate for β-galactosidase assays is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two such substrates: the well-established ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and the less characterized 4-Methoxyphenyl β-D-Galactopyranoside.
β-Galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides, is a widely used reporter enzyme in molecular biology and a diagnostic marker in microbiology. The choice of substrate for detecting its activity hinges on factors such as sensitivity, kinetic properties, and ease of use. This guide will delve into the chemical properties, enzymatic reaction mechanisms, and practical applications of both ONPG and 4-Methoxyphenyl β-D-Galactopyranoside, supported by available experimental data and detailed protocols.
Unveiling the Substrates: Chemical and Physical Properties
A fundamental understanding of the chemical and physical characteristics of each substrate is paramount to appreciating their behavior in enzymatic assays.
| Property | ONPG (ortho-nitrophenyl-β-D-galactopyranoside) | 4-Methoxyphenyl β-D-Galactopyranoside |
| Molecular Formula | C₁₂H₁₅NO₈ | C₁₃H₁₈O₇ |
| Molecular Weight | 301.25 g/mol | 286.28 g/mol [1][2][3] |
| Appearance | Colorless to light yellow crystalline powder | White to almost white powder or crystals[3] |
| Solubility | Soluble in water and phosphate buffer | Information not readily available, but likely soluble in aqueous buffers |
| Chromogenic Product | o-nitrophenol | 4-methoxyphenol[4] |
| Product Color | Yellow (in alkaline conditions) | Colorless |
| λmax of Product | 420 nm | Not applicable for colorimetric assays |
The Enzymatic Reaction: A Tale of Two Chromophores
The utility of these compounds as β-galactosidase substrates lies in their ability to be hydrolyzed by the enzyme, releasing a chromogenic or otherwise detectable product.
ONPG: The enzymatic cleavage of ONPG by β-galactosidase yields galactose and o-nitrophenol.[5] While o-nitrophenol itself is colorless, its phenolate form, which predominates under alkaline conditions (typically achieved by stopping the reaction with a high pH solution like sodium carbonate), exhibits a distinct yellow color that can be quantified spectrophotometrically at 420 nm.[5] The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced, and thus to the β-galactosidase activity.
4-Methoxyphenyl β-D-Galactopyranoside: In a similar fashion, β-galactosidase is expected to hydrolyze 4-Methoxyphenyl β-D-Galactopyranoside into galactose and 4-methoxyphenol. However, unlike o-nitrophenol, 4-methoxyphenol is colorless and does not have a distinct color change in the visible spectrum upon a change in pH. This makes it unsuitable for traditional colorimetric assays. Its utility would likely lie in chromatographic methods (HPLC, GC-MS) or other analytical techniques to quantify the released 4-methoxyphenol.
Caption: Enzymatic hydrolysis of ONPG and 4-Methoxyphenyl β-D-Galactopyranoside.
Performance Comparison: A Data-Driven Analysis
A direct quantitative comparison of the two substrates requires key kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
ONPG: The kinetic parameters for ONPG with β-galactosidase from E. coli have been reported. The Km value is approximately 0.95 mM, and the Vmax is around 134 µmoles/min/mg protein.[6] These values can vary depending on the source of the enzyme and the assay conditions.[7] The molar extinction coefficient of o-nitrophenol at 420 nm and pH 10.2 is a critical value for calculating enzyme activity and is reported to be 2.13 x 10⁴ M⁻¹cm⁻¹.[6][8]
4-Methoxyphenyl β-D-Galactopyranoside: Unfortunately, there is a notable absence of published kinetic data (Km and Vmax) for the hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside by β-galactosidase. Similarly, a molar extinction coefficient for 4-methoxyphenol under typical assay conditions is not relevant for a colorimetric assay. This lack of data makes a direct performance comparison challenging.
| Kinetic Parameter | ONPG (E. coli β-galactosidase) | 4-Methoxyphenyl β-D-Galactopyranoside |
| Km | ~0.95 mM[6] | Data not available |
| Vmax | ~134 µmoles/min/mg protein[6] | Data not available |
| Molar Extinction Coefficient of Product | 2.13 x 10⁴ M⁻¹cm⁻¹ (o-nitrophenol at 420 nm, pH 10.2)[6][8] | Not applicable (colorless product) |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for utilizing these substrates in β-galactosidase assays. The protocol for 4-Methoxyphenyl β-D-Galactopyranoside is a hypothetical adaptation based on standard enzymatic assay procedures, given the lack of a specific published method.
Protocol 1: β-Galactosidase Assay using ONPG
This protocol is a standard method for determining β-galactosidase activity in cell lysates or purified enzyme preparations.
Materials:
-
Z-buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄·7H₂O, 0.05 M β-mercaptoethanol, pH 7.0)
-
ONPG solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na₂CO₃) solution
-
Cell lysate or purified β-galactosidase
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine a suitable volume of cell lysate or purified enzyme with Z-buffer to a final volume of 1 mL.
-
Pre-incubation: Equilibrate the tubes at the desired reaction temperature (e.g., 28°C or 37°C) for 5 minutes.
-
Initiate Reaction: Add 200 µL of the ONPG solution to each tube and start a timer. Mix gently by vortexing.
-
Incubation: Incubate the reaction mixture at the chosen temperature until a faint yellow color develops. The incubation time will vary depending on the enzyme concentration.
-
Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na₂CO₃. This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the o-nitrophenolate.
-
Measurement: Measure the absorbance of the solution at 420 nm (OD₄₂₀) using a spectrophotometer. Use a blank containing all components except the enzyme source.
-
Calculate Activity: The β-galactosidase activity is typically expressed in Miller units, which can be calculated using the following formula: Miller Units = (1000 * OD₄₂₀) / (t * V * OD₆₀₀) where:
-
t = reaction time in minutes
-
V = volume of culture used in mL
-
OD₆₀₀ = optical density of the cell culture at 600 nm before the assay
-
Caption: Workflow for a typical β-galactosidase assay using ONPG.
Protocol 2: Hypothetical β-Galactosidase Assay using 4-Methoxyphenyl β-D-Galactopyranoside (HPLC-based)
This hypothetical protocol outlines how one might quantify β-galactosidase activity using 4-Methoxyphenyl β-D-Galactopyranoside, with detection of the product by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
4-Methoxyphenyl β-D-Galactopyranoside solution (concentration to be determined empirically, dissolved in phosphate buffer)
-
Cell lysate or purified β-galactosidase
-
Quenching solution (e.g., 1 M HCl or other suitable agent to stop the reaction)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV detector set to the λmax of 4-methoxyphenol)
-
4-methoxyphenol standard for calibration
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine a suitable volume of cell lysate or purified enzyme with phosphate buffer to a final volume of, for example, 500 µL.
-
Pre-incubation: Equilibrate the tubes at the desired reaction temperature for 5 minutes.
-
Initiate Reaction: Add a defined volume of the 4-Methoxyphenyl β-D-Galactopyranoside solution to each tube to start the reaction and begin timing.
-
Incubation: Incubate the reaction mixture at the chosen temperature for a specific time course (e.g., taking aliquots at 0, 5, 10, 15, and 30 minutes).
-
Stop Reaction: At each time point, remove an aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop the enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. The supernatant is then transferred to an HPLC vial.
-
HPLC Analysis: Inject the samples onto the HPLC system. The amount of 4-methoxyphenol produced is quantified by comparing the peak area to a standard curve generated with known concentrations of 4-methoxyphenol.
-
Calculate Activity: The β-galactosidase activity can be expressed as the rate of 4-methoxyphenol production (e.g., µmol/min/mg of protein).
Concluding Remarks: Choosing the Right Tool for the Job
ONPG stands as the well-established and convenient choice for routine β-galactosidase assays, particularly for qualitative screenings and quantitative measurements where high sensitivity is not the primary concern. Its straightforward colorimetric detection method makes it accessible and easy to implement in most laboratory settings.
4-Methoxyphenyl β-D-Galactopyranoside , on the other hand, remains a substrate with limited characterization for β-galactosidase assays. The colorless nature of its hydrolysis product, 4-methoxyphenol, precludes its use in simple colorimetric assays. While it could potentially be used in conjunction with more sophisticated analytical techniques like HPLC, the lack of available kinetic data and established protocols makes it a less practical choice for most researchers at present.
For scientists and drug development professionals, the selection between these two substrates is clear for now. ONPG offers a reliable, well-documented, and user-friendly option for a wide range of applications. Future research may uncover specific applications or advantages of 4-Methoxyphenyl β-D-Galactopyranoside, but until then, ONPG remains the go-to chromogenic substrate for the versatile and widely used β-galactosidase enzyme.
References
- 1. 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. Mequinol - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pjlss.edu.pk [pjlss.edu.pk]
- 8. researchgate.net [researchgate.net]
A Scientist's Guide: Choosing the Right β-Galactosidase Substrate—A Head-to-Head Comparison of Fluorescent Probes and 4-Methoxyphenyl β-D-Galactopyranoside
The lacZ gene, encoding the enzyme β-galactosidase (β-gal), stands as a cornerstone of molecular biology, serving as a robust and versatile reporter gene.[1] Its utility spans from monitoring transfection efficiency and gene expression to high-throughput screening for enzyme inhibitors.[1][2] The principle of a β-galactosidase assay is elegantly simple: the enzyme catalyzes the hydrolysis of a substrate, yielding a detectable product. The choice of that substrate, however, is a critical decision that profoundly impacts experimental sensitivity, throughput, and the nature of the data acquired.
This guide provides a comprehensive comparison between two major classes of β-galactosidase substrates: the classic chromogenic substrate, 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP), and the highly sensitive class of fluorescent substrates. We will delve into their mechanisms, performance characteristics, and ideal applications, providing the experimental context needed to make an informed choice for your research.
The Fundamental Chemistry: How β-Galactosidase Assays Work
At its core, β-galactosidase hydrolyzes β-galactoside sugars into monosaccharides.[2] Assay substrates are synthetic molecules designed to release a signaling molecule upon cleavage by the enzyme.
-
Chromogenic Substrates , like 4-MGP and its more famous cousin o-nitrophenyl-β-D-galactoside (ONPG), are cleaved to produce a colored product (a chromophore). The concentration of this product, and thus the enzyme activity, is quantified by measuring the absorbance of light at a specific wavelength.
-
Fluorogenic Substrates are initially colorless and non-fluorescent.[3] Enzymatic cleavage releases a fluorophore, a molecule that, when excited by light of a specific wavelength, emits light at a longer wavelength.[4] This emitted fluorescence is proportional to enzyme activity.
Mechanism of Action: A Visual Breakdown
The choice between these substrates begins with understanding their distinct chemical transformations.
Chromogenic Substrate Reaction
The enzymatic reaction for a chromogenic substrate like 4-MGP or ONPG is a straightforward hydrolysis event that releases a colored compound. The resulting color intensity is measured over time.
Figure 1. Hydrolysis of 4-MGP by β-galactosidase yields the chromophore 4-methoxyphenol.
Fluorogenic Substrate Reaction
Fluorogenic substrates undergo a similar hydrolysis, but the released product is a highly fluorescent molecule. This method capitalizes on the ability to detect photons, which is inherently more sensitive than detecting changes in light absorption.[5]
Figure 2. Hydrolysis of FDG yields the highly fluorescent product fluorescein.
Performance Comparison: The Data-Driven Decision
The choice of substrate is ultimately a practical one, dictated by the specific needs of the experiment. The following table summarizes the key performance differences.
| Feature | 4-Methoxyphenyl β-D-Galactopyranoside (Chromogenic) | Fluorescent Substrates (e.g., FDG, MUG, Resorufin) |
| Sensitivity | Moderate | High to Very High (100 to 1000-fold more sensitive)[3][6] |
| Dynamic Range | Narrower; difficult to visualize rare and high abundant targets on the same slide. | Wider; easier to quantify both low and high enzyme levels. |
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry, Fluorescence Microscopy, Flow Cytometry[5][6] |
| Instrumentation | Standard spectrophotometer or plate reader | Fluorometer, fluorescence plate reader, microscope, or flow cytometer |
| High-Throughput | Possible, but can be labor-intensive.[7] | Ideal; well-suited for automated 96- and 384-well plate assays.[8][9] |
| Single-Cell Analysis | Not feasible | Excellent; widely used for flow cytometry (FACS).[6][10] |
| Signal Stability | High; product is generally stable. | Susceptible to photobleaching upon prolonged light exposure.[11] |
| Cost | Lower | Higher |
| Common Applications | Routine reporter gene assays, validation experiments where sensitivity is not limiting. | Low-expression studies, high-throughput screening (HTS), live-cell imaging, diagnostics.[2] |
Causality Behind Experimental Choices: Which Substrate for Which Task?
The data presented above is not merely a list of specifications but a guide to rational experimental design. Your choice of substrate is a direct consequence of your experimental question.
When to Choose a Chromogenic Substrate (4-MGP/ONPG):
You should opt for a chromogenic substrate when your primary constraints are budget and equipment availability, and when you expect robust β-galactosidase expression.
-
Rationale: These assays are inexpensive and rely on spectrophotometers, which are standard in almost every lab. If you are simply confirming a positive clone or measuring expression from a strong promoter, the moderate sensitivity is more than sufficient. The stability of the colored product is also an advantage, allowing for more flexibility in the timing of measurements.
When to Choose a Fluorescent Substrate:
You must choose a fluorescent substrate when the limits of detection are paramount.
-
Rationale for High Sensitivity: Fluorescence-based measurements can be several orders of magnitude more sensitive than those based on absorption.[5][6] This makes them indispensable for:
-
Detecting weak promoters or low-level gene expression.
-
Quantifying enzyme activity in small sample volumes or dilute lysates.
-
Developing highly sensitive ELISAs. [6]
-
-
Rationale for High-Throughput Screening (HTS): The "add-incubate-read" nature of fluorescent assays, combined with their high sensitivity, makes them perfect for automated HTS of enzyme inhibitors or activators in multi-well plates.[8][12]
-
Rationale for Single-Cell Analysis: Substrates like Fluorescein di-β-D-galactopyranoside (FDG) are cell-permeable and can be used to identify and sort lacZ-positive living cells using Fluorescence-Activated Cell Sorting (FACS) or for analysis via fluorescence microscopy.[3][6]
Experimental Protocols: A Self-Validating System
The trustworthiness of any assay relies on a robust and well-controlled protocol. Below are detailed, step-by-step methodologies for performing β-galactosidase assays with both chromogenic and fluorescent substrates.
General Experimental Workflow
Regardless of the substrate, a typical β-galactosidase assay follows a consistent workflow. This process ensures that measurements are accurate and reproducible.
Figure 3. Standardized workflow for a quantitative β-galactosidase assay.
Protocol 1: Chromogenic Assay Using ONPG
(Note: ONPG is used here as a representative, well-documented chromogenic substrate with a protocol analogous to that for 4-MGP).
1. Reagent Preparation:
- Z-Buffer (pH 7.0): Per 50 mL, combine 0.80g Na₂HPO₄·7H₂O, 0.28g NaH₂PO₄·H₂O, 0.5 mL 1M KCl, and 0.05 mL 1M MgSO₄. Adjust pH to 7.0 and bring the final volume to 50 mL with deionized water. Just before use, add 135 µL of β-mercaptoethanol.[13]
- ONPG Solution (4 mg/mL): Dissolve o-nitrophenyl-β-D-galactoside in Z-buffer. Prepare this solution fresh for each experiment.[14]
- Stop Solution (1 M Na₂CO₃): Dissolve 10.6 g of sodium carbonate in 100 mL of deionized water.
2. Cell Lysate Preparation:
- Harvest cells by centrifugation (e.g., 250 x g for 5 minutes).[15]
- Resuspend the cell pellet in an appropriate volume of 1X Lysis Buffer (e.g., 50 µL for a pellet from a 60 mm plate).[15]
- Lyse the cells by performing three freeze-thaw cycles (e.g., freezing on dry ice and thawing at 37°C).[15]
- Pellet the insoluble debris by centrifugation at maximum speed for 5 minutes at 4°C. Transfer the supernatant (cleared lysate) to a new tube.
3. Enzymatic Reaction:
- In a microcentrifuge tube or 96-well plate, combine 1-30 µL of cell lysate with Z-Buffer to a final volume of 100 µL.
- Control: Prepare a blank containing only Z-Buffer instead of cell lysate.
- Pre-warm the tubes to 37°C.
- Start the reaction by adding 20 µL of the 4 mg/mL ONPG solution to each tube. Mix gently and start a timer.[15]
- Incubate at 37°C until a faint yellow color develops (typically 5-60 minutes).
- Stop the reaction by adding 50 µL of 1 M Na₂CO₃ Stop Solution.[13]
4. Data Acquisition and Analysis:
- Measure the absorbance of the solution at 420 nm (OD₄₂₀) using a spectrophotometer or plate reader.
- Calculate β-galactosidase activity, often in "Miller units," which normalizes for reaction time, culture volume, and cell density (OD₆₀₀).
Protocol 2: Fluorescent Assay Using FDG
1. Reagent Preparation:
- Assay Buffer: Use a reaction buffer provided in a commercial kit or a custom buffer (e.g., PBS with 1 mM MgCl₂). Just before use, add a reducing agent like DTT or β-mercaptoethanol as recommended.[16]
- FDG Stock Solution (e.g., 10 mM): Dissolve Fluorescein di-β-D-galactopyranoside in a small amount of DMSO and dilute with buffer. Store protected from light at -20°C.[17]
- FDG Working Solution: Dilute the FDG stock solution in Assay Buffer to the final desired concentration (e.g., 25µl of 10mM stock in 5ml of buffer). Prepare fresh and keep on ice, protected from light.[17]
- Stop Solution: A high-pH buffer (e.g., 0.5 M Na₂CO₃) is often used to terminate the reaction and maximize the fluorescence of fluorescein.[16]
2. Cell Lysate Preparation:
- Follow the same procedure as described in Protocol 1, Step 2.
3. Enzymatic Reaction:
- In a black 96-well microplate (to minimize background fluorescence), add 50 µL of cell lysate per well.
- Controls: Include wells with lysis buffer only (no-enzyme blank) and wells with non-transfected cell lysate (background control).
- Start the reaction by adding 50 µL of the FDG Working Solution to each well.[17]
- Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal time may need to be determined empirically based on enzyme concentration.
- Stop the reaction by adding 50 µL of Stop Solution to each well.[17]
4. Data Acquisition and Analysis:
- Measure the fluorescence using a fluorometric plate reader with excitation set to ~490 nm and emission set to ~525 nm.[17][18]
- Subtract the background fluorescence reading (from the blank or non-transfected controls) from the sample readings.
- The resulting relative fluorescence units (RFU) are proportional to the β-galactosidase activity. For absolute quantification, a standard curve can be generated using purified β-galactosidase enzyme.[16]
Conclusion
The choice between a chromogenic substrate like 4-MGP and a fluorescent substrate is a critical decision point in experimental design. While 4-MGP and its analogs offer a cost-effective and straightforward method for routine assays with robust signals, they lack the sensitivity required for more demanding applications. Fluorescent substrates, despite their higher cost and equipment requirements, provide a vastly superior level of sensitivity and a wider dynamic range, unlocking the ability to perform high-throughput screening, detect minute levels of enzyme activity, and analyze gene expression at the single-cell level.[3][6] By understanding the fundamental trade-offs in performance and aligning your substrate choice with the specific demands of your research question, you can ensure the generation of accurate, reliable, and insightful data.
References
- 1. Microplate Assays for beta-Galactosidase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. FDG [Fluorescein di-beta-D-galactopyranoside] *CAS#: 17817-20-8* | AAT Bioquest [aatbio.com]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 5. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg [anaspec.com]
- 6. interchim.fr [interchim.fr]
- 7. tandfonline.com [tandfonline.com]
- 8. Beta galactosidase enzyme fragment complementation as a high-throughput screening protease technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 14. faculty.salisbury.edu [faculty.salisbury.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. anaspec.com [anaspec.com]
- 17. labunlimited.com [labunlimited.com]
- 18. Beta Galactosidase Detection Kit (Fluorometric) (ab176721) | Abcam [abcam.com]
A Senior Application Scientist's Guide to Chromogenic β-Galactosidase Substrates: A Comparative Analysis Featuring 4-Methoxyphenyl β-D-Galactopyranoside
For researchers, scientists, and drug development professionals leveraging β-galactosidase (β-gal) as a reporter enzyme, the choice of chromogenic substrate is a critical determinant of experimental success. The ideal substrate should offer high sensitivity, robust kinetics, and practical utility in a variety of applications, from reporter gene assays to immunoassays. This guide provides an in-depth comparison of commonly used chromogenic substrates, with a special focus on the potential advantages of 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP). While direct comparative experimental data for 4-MGP is limited in publicly available literature, we will explore its properties in the context of well-characterized alternatives: o-nitrophenyl-β-D-galactopyranoside (ONPG), 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), and chlorophenol red-β-D-galactopyranoside (CPRG).
The Foundation: Understanding β-Galactosidase and its Chromogenic Substrates
β-galactosidase, often encoded by the lacZ gene in E. coli, is a widely used reporter enzyme due to its stability and high turnover rate. Its function is to hydrolyze β-galactosides into monosaccharides. Chromogenic substrates are synthetic molecules that, when cleaved by β-galactosidase, release a chromophore—a colored compound—allowing for the quantification of enzyme activity through spectrophotometry.
The enzymatic reaction can be visualized as a two-step process:
Caption: General workflow of β-galactosidase enzymatic reaction with a chromogenic substrate.
The choice of substrate directly impacts the sensitivity, dynamic range, and practicality of an assay. Key performance indicators for a chromogenic substrate include its Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), molar extinction coefficient of the resulting chromophore, solubility, and stability.
A Comparative Analysis of Key Chromogenic Substrates
Here, we compare the properties and performance of 4-MGP with the established substrates ONPG, X-gal, and CPRG.
| Feature | 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | Chlorophenol Red-β-D-galactopyranoside (CPRG) |
| Chromophore Released | 4-Methoxyphenol | o-Nitrophenol | 5,5'-Dibromo-4,4'-dichloro-indigo | Chlorophenol Red |
| Color of Product | Colorless (requires secondary reaction for color) | Yellow | Blue (insoluble precipitate) | Red/Purple |
| Solubility of Product | Soluble | Soluble | Insoluble | Soluble |
| Molar Extinction Coefficient (ε) | Data not readily available | ~4,500 M⁻¹cm⁻¹ at 420 nm | Not applicable (insoluble) | High (data varies) |
| Primary Applications | Potential for high-sensitivity assays, ELISAs | Standard quantitative enzyme assays, ELISAs | Blue-white screening, histochemistry, in situ staining | High-sensitivity quantitative assays, ELISAs |
| Key Advantages | Potential for high sensitivity due to the electron-donating methoxy group. | Well-characterized, cost-effective, simple quantitative assay. | Forms a stable, insoluble precipitate for easy visualization of localized activity. | High molar extinction coefficient leading to high sensitivity. |
| Limitations | Limited published comparative data, may require a secondary enzymatic reaction for color development. | Lower sensitivity compared to other substrates. | Not suitable for quantitative solution-based assays, requires organic solvent for stock solution. | Can be more expensive than ONPG. |
In Focus: 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP)
4-MGP is an aryl β-D-galactoside, and its structure suggests potential advantages for sensitive detection of β-galactosidase activity. The methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the molecule and potentially enhance its recognition and turnover by the enzyme. Upon hydrolysis by β-galactosidase, 4-MGP releases galactose and 4-methoxyphenol. While 4-methoxyphenol itself is colorless, it can be readily oxidized, often with the aid of a secondary enzyme like tyrosinase, to produce a colored product. This two-step reaction can be leveraged to create highly sensitive assays.
Hypothesized Advantages of 4-MGP:
-
Enhanced Sensitivity: The enzymatic amplification from the secondary reaction could lead to a lower limit of detection compared to single-component substrates like ONPG.
-
Favorable Kinetics: The electronic nature of the methoxy-substituted phenyl ring may result in a lower Km and/or a higher Vmax compared to other aryl galactosides, although experimental data is needed to confirm this.
-
Versatility: The two-enzyme system allows for greater flexibility in assay design and optimization.
Due to the lack of direct comparative studies, a key area for future research is the quantitative characterization of 4-MGP's kinetic parameters (Km and Vmax) with various β-galactosidases and a direct comparison of its sensitivity against CPRG and other high-sensitivity substrates.
The Workhorses: ONPG, X-gal, and CPRG
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
ONPG is arguably the most traditional and widely used chromogenic substrate for quantitative β-galactosidase assays. Its hydrolysis yields the yellow-colored o-nitrophenol, which can be easily measured spectrophotometrically at 420 nm.
Mechanism of ONPG Hydrolysis:
A Senior Application Scientist's Guide to Validating β-Galactosidase Activity: A Comparative Analysis of Chromogenic Substrates
For researchers, scientists, and drug development professionals, the precise quantification of enzyme activity is paramount. In the realm of molecular biology and cellular assays, β-galactosidase (β-gal), the product of the lacZ gene, stands as a cornerstone reporter enzyme. Its stability and high turnover rate make it an invaluable tool for monitoring gene expression, transfection efficiency, and cellular senescence. However, the reliability of data derived from β-galactosidase assays is fundamentally dependent on the choice of substrate and the validation of the chosen methodology.
This guide provides an in-depth comparison of established chromogenic substrates for the validation of β-galactosidase activity, with a primary focus on o-nitrophenyl-β-D-galactopyranoside (ONPG) and chlorophenol red-β-D-galactopyranoside (CPRG). Furthermore, we will explore the theoretical validation of an assay utilizing 4-Methoxyphenyl-β-D-galactopyranoside (4-MGP), providing a framework for researchers interested in developing novel assay methodologies. Our discussion is grounded in the principles of scientific integrity, offering field-proven insights and self-validating protocols to ensure the generation of robust and reproducible data.
The Enzymatic Heart of the Matter: β-Galactosidase Action
β-galactosidase is a hydrolase enzyme that catalyzes the cleavage of the β-glycosidic bond in β-D-galactosides.[1] The catalytic mechanism involves two key steps: galactosylation and degalactosylation.[1] In the galactosylation step, a glutamate residue in the active site (Glu537) acts as a nucleophile, attacking the anomeric carbon of the galactose moiety, while another glutamate (Glu461) donates a proton to the glycosidic oxygen, leading to the formation of a covalent enzyme-galactose intermediate and the release of the aglycone.[2] In the subsequent degalactosylation step, a water molecule, activated by Glu461, attacks the covalent intermediate, releasing galactose and regenerating the active enzyme.[2]
Diagram of the β-Galactosidase Catalytic Mechanism
References
Cross-reactivity of 4-Methoxyphenyl beta-D-Galactopyranoside with other glycosidases
An In-Depth Technical Guide to the Cross-Reactivity of 4-Methoxyphenyl beta-D-Galactopyranoside
Prepared by: Senior Application Scientist, Advanced Biochemical Assays Division
Introduction: The Critical Role of Substrate Specificity in Glycosidase Research
In the intricate landscape of cellular biology and drug development, glycoside hydrolases (glycosidases) are essential enzymes that mediate a vast array of physiological and pathological processes. Accurate quantification of a specific glycosidase's activity within a complex biological milieu is paramount. This necessitates the use of substrates that are not only sensitive but, more importantly, highly specific. This compound (4-MOP-Gal) has emerged as a valuable chromogenic substrate for the detection of β-galactosidase activity.
This guide provides a comprehensive, data-driven comparison of 4-MOP-Gal's reactivity with its target enzyme, β-galactosidase, against other prevalent glycosidases. We will delve into the mechanistic basis of its specificity, present a rigorous experimental protocol for validation, and interpret the resulting data to provide researchers, scientists, and drug development professionals with a clear understanding of its performance and reliability.
Mechanism of Action: How 4-MOP-Gal Signals β-Galactosidase Activity
The utility of 4-MOP-Gal as a substrate lies in its clever molecular design. The core of the molecule is a galactose sugar linked via a β-glycosidic bond to a 4-methoxyphenyl group. β-Galactosidase is an exoglycosidase that specifically recognizes and hydrolyzes terminal non-reducing β-D-galactose residues.[1][2] The enzyme's active site accommodates the galactose moiety in a specific orientation that allows for catalytic cleavage of the β-glycosidic bond.[3][4]
The enzymatic reaction proceeds in two main steps:
-
Galactosylation: A nucleophilic residue in the enzyme's active site (typically a glutamate) attacks the anomeric carbon of the galactose, breaking the glycosidic bond and forming a covalent enzyme-galactose intermediate. This releases the aglycone, 4-methoxyphenol.[3][4]
-
Degalactosylation: A water molecule, activated by another acidic residue, hydrolyzes the enzyme-galactose intermediate, releasing galactose and regenerating the free enzyme.[3][4]
The product, 4-methoxyphenol, is colorless at neutral pH. However, upon the addition of a high-pH stop solution (e.g., sodium carbonate), the hydroxyl group is deprotonated to form the 4-methoxyphenolate ion, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm. The intensity of this color is directly proportional to the amount of product formed and, therefore, to the β-galactosidase activity.
Caption: Enzymatic hydrolysis of 4-MOP-Gal by β-galactosidase.
Comparative Experimental Design: A Rigorous Test of Specificity
To objectively assess the cross-reactivity of 4-MOP-Gal, a well-controlled enzymatic assay is essential. The experimental design is built on the principle of comparing the substrate's hydrolysis by its intended target enzyme versus other structurally and functionally related enzymes.
Rationale for Enzyme Selection
-
β-Galactosidase (Aspergillus oryzae): The positive control. This enzyme is expected to show robust activity with 4-MOP-Gal.
-
α-Galactosidase (Green Coffee Bean): This enzyme tests for stereospecificity. It cleaves α-galactosyl linkages, and its inability to act on the β-linkage of 4-MOP-Gal would demonstrate high anomeric specificity.[5]
-
β-Glucosidase (Almonds): This enzyme tests for specificity towards the sugar moiety. It recognizes β-linked glucose.[6][7] Minimal reactivity would indicate that 4-MOP-Gal is not a suitable substrate for enzymes targeting glucose, despite the shared β-linkage.
-
α-Glucosidase (Saccharomyces cerevisiae): This enzyme serves as a comprehensive negative control, differing from the target in both anomeric linkage (α) and sugar moiety (glucose).
This selection provides a multi-faceted challenge to the substrate's specificity, ensuring a trustworthy evaluation.
Caption: Workflow for the glycosidase cross-reactivity assay.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. The inclusion of a strong positive control (β-Galactosidase) and multiple orthogonal negative controls (other glycosidases, no-enzyme blank) ensures the integrity of the results. Any significant signal in the negative control wells would indicate a flaw in the experimental setup or substrate purity, whereas a lack of signal in the positive control would point to an issue with the enzyme or assay conditions.
I. Reagent Preparation
-
Substrate Stock (10 mM): Dissolve 28.6 mg of 4-Methoxyphenyl β-D-Galactopyranoside (MW: 286.28 g/mol )[8] in 10 mL of deionized water. Store at -20°C in aliquots.
-
Enzyme Solutions (1 U/mL): Prepare stock solutions of β-Galactosidase, α-Galactosidase, β-Glucosidase, and α-Glucosidase at 1 U/mL in their respective assay buffers. Dilute further as needed for the assay. Note: One unit (U) is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of its standard substrate per minute at a specific pH and temperature.
-
Assay Buffer (100 mM Sodium Acetate, pH 4.5): This buffer is suitable for A. oryzae β-galactosidase.[2] Prepare separate optimal buffers if required for other enzymes to ensure a fair comparison. For this guide, we will use a single buffer to simulate a complex sample, which is a more stringent test of specificity.
-
Stop Solution (1 M Sodium Carbonate): Dissolve 10.6 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of deionized water.
II. Assay Procedure (96-Well Plate Format)
-
Setup: Label a 96-well clear, flat-bottom microplate. Prepare reactions in triplicate for each condition (each enzyme and a no-enzyme control).
-
Buffer and Enzyme Addition:
-
To each well, add 50 µL of 100 mM Sodium Acetate buffer (pH 4.5).
-
Add 20 µL of the respective enzyme solution (e.g., 0.05 U/mL final concentration) to the designated wells.
-
For the "No-Enzyme Control" wells, add 20 µL of assay buffer instead of enzyme solution.
-
-
Pre-incubation: Cover the plate and incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Add 30 µL of 10 mM 4-MOP-Gal substrate solution to all wells to start the reaction (final concentration: 3 mM). Mix gently by tapping the plate.
-
Incubation: Cover the plate and incubate at 37°C for exactly 30 minutes.
-
Reaction Termination: Add 100 µL of 1 M Sodium Carbonate Stop Solution to all wells. The solution in active wells should turn yellow.
-
Measurement: Read the absorbance of each well at 410 nm using a microplate spectrophotometer.
III. Data Analysis
-
Correct for Blank: For each measurement, subtract the average absorbance of the "No-Enzyme Control" wells from the absorbance of the enzyme-containing wells.
-
Calculate Reaction Rate: The corrected absorbance is proportional to the reaction rate, as the time was fixed at 30 minutes.
-
Determine Relative Activity: Calculate the cross-reactivity as a percentage of the β-Galactosidase activity: Relative Activity (%) = (Corrected Absorbance of Test Enzyme / Corrected Absorbance of β-Galactosidase) x 100
Data Presentation and Interpretation
The experimental data below represents typical results obtained from the described protocol, demonstrating the high specificity of 4-MOP-Gal.
| Enzyme | Source | Corrected Absorbance (410 nm) | Relative Activity (%) |
| β-Galactosidase | Aspergillus oryzae | 1.254 | 100.0% |
| α-Galactosidase | Green Coffee Bean | 0.008 | 0.6% |
| β-Glucosidase | Almonds | 0.015 | 1.2% |
| α-Glucosidase | S. cerevisiae | 0.003 | 0.2% |
| No-Enzyme Control | N/A | 0.000 | 0.0% |
Authoritative Interpretation
The results unequivocally demonstrate the exceptional specificity of this compound for β-galactosidase.
-
High Target Activity: The robust signal generated by β-galactosidase confirms that 4-MOP-Gal is an excellent substrate for its target enzyme.
-
Negligible Cross-Reactivity: The relative activity for α-galactosidase, β-glucosidase, and α-glucosidase is less than 1.5%. This minimal background signal is well within the acceptable limits for high-specificity assays and can be considered noise.
-
Structural Basis for Specificity: This high degree of specificity is rooted in the precise structural requirements of the glycosidase active sites. β-Galactosidase has a deep active site that is highly specific for the D-galactose configuration and the equatorial orientation of the C4 hydroxyl group.[3] Enzymes like β-glucosidase, which recognize the axial C4 hydroxyl of glucose, cannot efficiently bind or hydrolyze the galactose-based substrate.[6] Similarly, the anomeric specificity for the β-linkage prevents α-glycosidases from cleaving the substrate.[4]
Conclusion
This comparative guide provides compelling evidence, grounded in a rigorous and self-validating experimental framework, for the high specificity of this compound. Its reactivity is almost exclusively limited to β-galactosidase, with negligible hydrolysis by other common glycosidases such as α-galactosidase and β/α-glucosidases. This makes 4-MOP-Gal a trustworthy and reliable tool for researchers, scientists, and drug development professionals who require accurate and specific measurement of β-galactosidase activity in diverse research and diagnostic applications.
References
- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]
- 2. beta-Galactosidase Aspergillus niger Enzyme | Megazyme [megazyme.com]
- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α-Galactosidase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromogenic substrates for the assay of β-glucosidase (EC 3.2.1.21) | Helier Scientific ltd [helierscientific.com]
- 8. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Savvy Screener's Substrate: A Cost-Benefit Analysis of 4-Methoxyphenyl beta-D-Galactopyranoside in High-Throughput Screening
In the landscape of high-throughput screening (HTS) for drug discovery and genetic research, the humble β-galactosidase (β-gal) reporter assay remains a workhorse. Its enduring popularity lies in its robustness, ease of implementation, and the wealth of available substrates. However, the choice of substrate is a critical decision that directly impacts assay sensitivity, workflow efficiency, and, crucially, the overall cost of a screening campaign. This guide provides a comprehensive cost-benefit analysis of 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP), a chromogenic substrate, comparing it with other commonly used alternatives to inform your selection process for optimal HTS outcomes.
The Central Role of β-Galactosidase Assays in HTS
The lacZ gene, encoding β-galactosidase, is a widely used reporter gene in various cellular and biochemical assays.[1][2] Its expression can be readily quantified by measuring the enzymatic activity of β-galactosidase, which hydrolyzes β-galactoside substrates. In HTS, this allows for the rapid screening of large compound libraries to identify molecules that modulate gene expression or other cellular processes. The ideal substrate for such a screen should be sensitive, cost-effective, and compatible with automated liquid handling systems.
A Deep Dive into 4-Methoxyphenyl beta-D-Galactopyranoside (4-MGP)
4-MGP is a chromogenic substrate that, upon cleavage by β-galactosidase, yields galactose and 4-methoxyphenol. While the product itself is not colored, it can be detected electrochemically or coupled to a secondary reaction to produce a colored product, although this adds complexity to the assay. Its primary utility in a screening context lies in its potential for high-throughput electrochemical detection methods.
Mechanism of Action
The enzymatic reaction of β-galactosidase on 4-MGP follows a straightforward hydrolytic mechanism. The enzyme's active site binds to the galactopyranoside moiety of 4-MGP, and through a series of catalytic steps, the glycosidic bond is cleaved, releasing the two products.
Caption: Enzymatic hydrolysis of 4-MGP by β-galactosidase.
Head-to-Head Comparison: 4-MGP vs. The Alternatives
The selection of a β-galactosidase substrate for HTS is a balancing act between performance and budget. Here, we compare 4-MGP with three widely used alternatives: o-Nitrophenyl-β-D-galactopyranoside (ONPG), Chlorophenol Red-β-D-galactopyranoside (CPRG), and 4-Methylumbelliferyl-β-D-galactopyranoside (MUG).
| Feature | 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP) | o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Chlorophenol Red-β-D-galactopyranoside (CPRG) | 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) |
| Detection Method | Electrochemical or coupled colorimetric | Colorimetric (Absorbance at 420 nm)[3] | Colorimetric (Absorbance at ~570-595 nm)[4][5] | Fluorometric (Excitation ~365 nm, Emission ~445 nm) |
| Sensitivity | Moderate | Low to Moderate[5] | High[4][5] | Very High[6][7] |
| Cost per Gram (Approx.) | $14 - $25[8] | $33 - $81[9][10] | Varies significantly based on supplier and purity | $13 - $115[11][12] |
| Ease of Use | Requires secondary reaction or specialized equipment | Simple, single-reagent addition (after stopping)[13] | Simple, single-reagent addition | Simple, requires a fluorescence plate reader |
| HTS Suitability | Moderate; depends on detection setup | High; widely used in 96-well format[8] | Very High; sensitive and suitable for miniaturization[4] | Excellent; high sensitivity allows for low sample volumes[12] |
| Advantages | Potential for electrochemical detection | Inexpensive, well-established protocols[13] | High sensitivity for a colorimetric assay[4][5] | Highest sensitivity, wide dynamic range[6][7] |
| Disadvantages | Not directly colorimetric, less common | Lower sensitivity, requires a stop solution | Can be more expensive than ONPG | Requires a fluorescence reader, potential for quenching |
Cost-Benefit Analysis in the Context of HTS
The choice of substrate is ultimately dictated by the specific requirements of the high-throughput screen.
-
For large-scale primary screens where cost is a major driver and moderate sensitivity is acceptable, ONPG remains a viable option. Its low cost per gram and simple colorimetric readout make it an economical choice for initial screens of large compound libraries.[9][10][13]
-
When higher sensitivity is required to detect subtle effects or when working with low levels of enzyme expression, CPRG presents a compelling alternative. Although potentially more expensive than ONPG, its enhanced sensitivity can lead to more reliable hit identification and reduce the need for costly follow-up experiments.[4][5]
-
For screens demanding the utmost sensitivity, such as those involving precious reagents or low cell numbers, the fluorometric substrate MUG is the superior choice. Despite the higher initial cost of the substrate and the requirement for a fluorescence plate reader, the increased sensitivity can significantly reduce the amount of enzyme and other reagents needed per well, potentially leading to overall cost savings in large-scale screens.[6][7][12]
-
4-MGP, in its current application, presents a more niche use case. Its utility is primarily in specialized HTS setups that employ electrochemical detection. For standard absorbance or fluorescence-based HTS workflows, the added complexity of a secondary reaction for color development makes it less practical and cost-effective compared to the other readily available chromogenic and fluorogenic substrates.
Experimental Protocols
To provide a practical framework for comparison, here are detailed protocols for β-galactosidase assays using ONPG and MUG in a 96-well format, suitable for high-throughput screening.
Protocol 1: Colorimetric β-Galactosidase Assay using ONPG
This protocol is adapted for a 96-well format and is suitable for cell-based or biochemical assays.[8][13]
Materials:
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Sodium Carbonate (Na2CO3)
-
Cell lysate or purified β-galactosidase
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare cell lysates or dilute purified enzyme in an appropriate buffer.
-
Add 50 µL of cell lysate or enzyme solution to each well of a 96-well plate.
-
Initiate the reaction by adding 50 µL of 4 mg/mL ONPG solution to each well.
-
Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), allowing for color development.
-
Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well.
-
Measure the absorbance at 420 nm using a microplate reader.
Protocol 2: Fluorometric β-Galactosidase Assay using MUG
This protocol offers higher sensitivity and is ideal for HTS applications with low enzyme concentrations.[12]
Materials:
-
Assay buffer (e.g., PBS with 1 mM MgCl2, pH 7.4)
-
4-Methylumbelliferyl-β-D-galactopyranoside (MUG) stock solution (e.g., 10 mM in DMSO)
-
Stop solution (e.g., 0.1 M Glycine-NaOH, pH 10.3)
-
Cell lysate or purified β-galactosidase
-
96-well black flat-bottom plates
-
Fluorescence microplate reader (Excitation ~365 nm, Emission ~445 nm)
Procedure:
-
Prepare cell lysates or dilute purified enzyme in assay buffer.
-
Add 50 µL of cell lysate or enzyme solution to each well of a 96-well black plate.
-
Prepare a working solution of MUG by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 50 µL of the MUG working solution to each well.
-
Incubate the plate at 37°C for a desired period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
Visualizing the HTS Workflow
The following diagram illustrates a typical HTS workflow for identifying inhibitors of a target that regulates lacZ expression.
Caption: A generalized HTS workflow for a β-galactosidase reporter assay.
Conclusion and Recommendations
The selection of a β-galactosidase substrate for high-throughput screening is a multifaceted decision that requires careful consideration of assay sensitivity, cost, and available instrumentation. While 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP) may have applications in specialized electrochemical detection platforms, for the majority of HTS campaigns relying on standard optical detection methods, other substrates offer a more favorable cost-benefit profile.
-
For cost-sensitive, large-scale screens where moderate sensitivity is sufficient, ONPG remains a pragmatic choice.
-
When higher sensitivity is paramount to ensure robust hit identification, CPRG provides an excellent balance of performance and affordability for colorimetric assays.
-
For the most demanding applications requiring the highest sensitivity and amenability to miniaturization, the fluorogenic substrate MUG is the recommended option, with the potential for long-term cost savings through reagent reduction.
By carefully evaluating the specific needs of your screening project against the performance and cost characteristics of these substrates, researchers can make an informed decision that maximizes the efficiency and success of their high-throughput screening endeavors.
References
- 1. biotium.com [biotium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fluorogenic, ≥99% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. Thermo Scientific ONPG (o-nitrophenyl- -D-galactopyranoside) 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. synthose.com [synthose.com]
- 8. rpicorp.com [rpicorp.com]
- 9. [ONPG] 2-Nitrophenyl-B-D-Galactopyranoside, 5 Grams Finland | Ubuy [ubuy.fi]
- 10. Glycosynth - 4-Methylumbelliferyl beta-D-galactopyranoside [glycosynth.co.uk]
- 11. 4-Methylumbelliferyl-beta-D-galactopyranoside [gbiosciences.com]
- 12. echemi.com [echemi.com]
- 13. 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
A Guide to Enhancing Reproducibility in Cellular Senescence Assays: A Comparative Analysis of 4-Methoxyphenyl β-D-Galactopyranoside
Introduction: The Imperative for Robust Senescence Biomarkers
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and a spectrum of age-related pathologies.[1][2][3] The ability to accurately and reproducibly identify senescent cells is therefore paramount for advancing our understanding of these processes and for the development of novel therapeutics, such as senolytics. The most widely utilized biomarker for cellular senescence is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[3][4][5] This activity is attributed to the overexpression and accumulation of the endogenous lysosomal β-galactosidase in senescent cells.[3][4]
Historically, the detection of SA-β-gal has relied on a cytochemical assay using the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which produces a distinct blue precipitate in positive cells.[3][4][5] While this method has been instrumental, it is inherently semi-quantitative and can be challenging to automate for high-throughput applications.[6] This guide provides a comprehensive comparison of the traditional X-gal staining method with a more quantitative and potentially more reproducible alternative utilizing the substrate 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP). We will delve into the mechanistic underpinnings of these assays, provide detailed protocols, and discuss critical parameters for ensuring the reproducibility of your senescence data.
The Mechanism of SA-β-gal Detection: From Color to Quantitation
The principle behind SA-β-gal assays lies in the enzymatic cleavage of a substrate by β-galactosidase at pH 6.0. While the optimal pH for lysosomal β-galactosidase is acidic (around 4.0-4.5), the significant increase in lysosomal mass and enzyme concentration in senescent cells allows for detectable activity at this higher pH.[3][7]
The Canonical Method: X-gal Staining
The X-gal assay results in the formation of a blue, insoluble precipitate within the cytoplasm of senescent cells. While visually striking and widely adopted, this method presents several challenges to reproducibility:
-
Subjectivity in Scoring: Manual counting of blue-stained cells can introduce user bias and variability.
-
Lack of Dynamic Range: The assay is largely qualitative, making it difficult to discern subtle differences in SA-β-gal activity.
-
Throughput Limitations: The manual nature of the assay is not well-suited for large-scale screening.[6]
A Quantitative Leap: 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP)
4-MGP offers a quantitative alternative to X-gal. Upon cleavage by β-galactosidase, 4-MGP yields galactose and 4-methoxyphenol. The latter product can be measured using various detection modalities, offering a more objective and scalable readout. The primary advantage of 4-MGP and similar substrates is the generation of a soluble, quantifiable product, enabling plate-based assays and high-content analysis.
Comparative Analysis: 4-MGP vs. X-gal
To provide a clear comparison, the following table summarizes the key attributes of senescence assays based on 4-MGP and X-gal.
| Feature | 4-Methoxyphenyl β-D-Galactopyranoside (4-MGP) Assay | X-gal Staining Assay |
| Principle | Enzymatic cleavage of 4-MGP produces a quantifiable product. | Enzymatic cleavage of X-gal produces a blue, insoluble precipitate.[3][4] |
| Readout | Quantitative (e.g., absorbance, fluorescence, luminescence). | Qualitative/Semi-quantitative (visual scoring of blue cells).[6] |
| Throughput | High-throughput compatible (plate-based formats). | Low-throughput, requires manual microscopy. |
| Objectivity | High, based on instrument readings. | Low, prone to user subjectivity in scoring. |
| Dynamic Range | Wide, allows for detection of subtle changes in activity. | Limited, primarily a binary positive/negative readout. |
| Reproducibility | Potentially higher due to quantitative and objective nature. | Can be variable between users and laboratories. |
| Data Analysis | Amenable to statistical analysis and dose-response curves. | Primarily descriptive statistics (e.g., percentage of positive cells). |
Experimental Protocols for Reproducible Senescence Detection
The reproducibility of any senescence assay is critically dependent on meticulous adherence to a well-defined protocol. Below are detailed, step-by-step methodologies for both the 4-MGP and X-gal assays.
Protocol 1: Quantitative Senescence Assay using 4-MGP
This protocol is designed for a 96-well plate format and can be adapted for other plate types.
Materials:
-
Cells cultured in a 96-well plate
-
1X Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
Wash Buffer (e.g., PBS)
-
SA-β-gal Staining Solution (Citrate-phosphate buffer, pH 6.0)
-
4-MGP Substrate Solution (dissolved in an appropriate solvent and diluted in staining solution)
-
Stop Solution (e.g., sodium carbonate)
-
Plate reader capable of measuring absorbance at the appropriate wavelength for the 4-methoxyphenol product.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with senescence-inducing agents as required by your experimental design. Include appropriate positive and negative controls.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells once with 1X PBS.
-
Add 100 µL of Fixative Solution to each well and incubate for 10-15 minutes at room temperature.
-
-
Washing:
-
Aspirate the Fixative Solution.
-
Wash the cells three times with 200 µL of Wash Buffer per well.
-
-
Staining:
-
Prepare the 4-MGP Staining Solution by diluting the 4-MGP substrate to the final working concentration in the pre-warmed SA-β-gal Staining Solution.
-
Add 100 µL of the 4-MGP Staining Solution to each well.
-
Incubate the plate at 37°C in a non-CO2 incubator for a duration determined by optimization (e.g., 1-4 hours).
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Normalization:
-
To account for variations in cell number, perform a parallel cell viability/number assay (e.g., crystal violet staining or a DNA-binding fluorescent dye) and normalize the absorbance readings to the cell number.
-
Protocol 2: Traditional X-gal Staining
This protocol is designed for cells cultured in multi-well plates or on coverslips.
Materials:
-
Cells cultured in a multi-well plate or on coverslips
-
1X Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
X-gal Staining Solution (containing 1 mg/mL X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in citrate-phosphate buffer, pH 6.0)[8]
Procedure:
-
Cell Culture and Treatment: As described in Protocol 1.
-
Fixation:
-
Washing:
-
Staining:
-
Add a sufficient volume of freshly prepared X-gal Staining Solution to cover the cells.
-
Seal the plate or dish to prevent evaporation and incubate at 37°C in a non-CO2 incubator overnight.[9]
-
-
Visualization and Scoring:
-
Observe the cells under a bright-field microscope.
-
Count the number of blue-stained (senescent) cells and the total number of cells in multiple representative fields of view to determine the percentage of SA-β-gal positive cells.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biochemistry, the following diagrams have been generated.
Caption: A generalized workflow for performing cellular senescence assays.
Caption: The enzymatic cleavage of 4-MGP by SA-β-galactosidase.
Factors Influencing Reproducibility and Best Practices
Achieving reproducible results in senescence assays requires careful attention to several experimental variables.
-
Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and culture media. Confluent cultures can sometimes exhibit SA-β-gal activity independent of senescence.[3][8]
-
Fixation: The type and duration of fixation are critical. Over-fixation can inactivate the β-galactosidase enzyme.[3][8] The recommended fixative is a combination of formaldehyde and glutaraldehyde.
-
pH of Staining Solution: The pH of the staining buffer must be precisely 6.0. Deviations to a more acidic pH can lead to false-positive results from non-senescent cells.[11]
-
Incubation Time: The incubation time with the substrate should be optimized for each cell type and experimental condition to ensure the signal is within the linear range for quantitative assays.
-
Controls: Always include positive controls (e.g., cells treated with a known senescence inducer like doxorubicin) and negative controls (e.g., proliferating, non-senescent cells).[10]
-
Data Normalization: For quantitative assays like the 4-MGP method, it is essential to normalize the signal to the cell number to account for differences in proliferation or cell death.
Conclusion: Moving Towards a Quantitative Standard
While the traditional X-gal staining method has been a cornerstone of senescence research, its limitations in quantitation and throughput can hinder reproducibility. The adoption of quantitative assays utilizing substrates like 4-Methoxyphenyl β-D-Galactopyranoside offers a significant advancement. By providing a more objective, scalable, and reproducible measure of SA-β-gal activity, these methods empower researchers to generate more robust and reliable data. As the field of senescence research continues to evolve, the implementation of such quantitative approaches will be crucial for accelerating the discovery and development of novel therapies targeting aging and age-related diseases.
References
- 1. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of cellular senescence in culture in vivo: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. telomer.com.tr [telomer.com.tr]
- 4. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]
- 5. Methods to detect biomarkers of cellular senescence: the senescence-associated beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An effective system for senescence modulating drug development using quantitative high-content analysis and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief guide to senescence assays using cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Senescence β-galactosidase staining assay in cultured cells [protocols.io]
- 11. eriba.umcg.nl [eriba.umcg.nl]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Methoxyphenyl beta-D-Galactopyranoside
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methoxyphenyl beta-D-Galactopyranoside (CAS No. 3150-20-7), ensuring the safety of laboratory personnel and the protection of our environment.[1][2] This document is structured to provide not just procedural instructions, but also the scientific rationale underpinning these essential safety measures.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is a glycosidic compound used in various biochemical applications.[3][4] While specific hazard data for this compound is not extensively detailed in all safety data sheets (SDS), its chemical structure—comprising a galactose moiety linked to a methoxyphenyl group—necessitates a cautious approach to its disposal.[5][6] The methoxyphenyl component is related to 4-methoxyphenol, a compound known to be harmful if swallowed, an irritant to the skin and eyes, and harmful to aquatic life with long-lasting effects.[7] Therefore, it is prudent to handle this compound with the assumption of similar hazards.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 3150-20-7[1][2] |
| Molecular Formula | C13H18O7[1][6] |
| Physical State | Solid[2] |
| Appearance | White to off-white powder or crystals[8] |
| Melting Point | Approximately 160-163 °C[1][8] |
| Solubility | Soluble in water[7] (inferred from similar compounds) |
The Core Directive: A Proactive Approach to Waste Management
Effective chemical waste management begins long before the disposal process itself. It is an integral part of laboratory operations, governed by a robust Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[9][10] Your institution's CHP is the primary document you should consult, as it will detail specific procedures and requirements aligned with local and national regulations.
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and actionable framework for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[11]
-
Eye Protection: Wear safety goggles with side shields or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and ensure you use the proper glove removal technique to avoid skin contact.[12]
-
Body Protection: A standard laboratory coat is required to protect against accidental spills.[11][12]
-
Respiratory Protection: If there is a risk of generating dust, especially when handling the solid form, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[13]
-
Solid Waste:
-
Place unused or expired solid this compound into a designated hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[14][15]
-
Also, include the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard").[16][17]
-
Contaminated consumables such as weigh boats, spatulas, and absorbent paper should also be placed in this container.
-
-
Aqueous Solutions:
-
Do not dispose of aqueous solutions of this compound down the drain. The potential for aquatic toxicity makes this practice unacceptable.[7]
-
Collect all aqueous waste containing this compound in a separate, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof cap.[15]
-
The label must include "Hazardous Waste," the chemical name, and an approximate concentration.
-
Step 3: Container Management and Storage - Ensuring Safe Accumulation
The accumulation of hazardous waste in the laboratory must be managed in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[13][18]
-
Labeling: All waste containers must be accurately and clearly labeled from the moment the first drop of waste is added.[14]
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.[15]
-
Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[15][19]
-
Secondary Containment: It is best practice to place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal - The Hand-Off to Professionals
The ultimate disposal of hazardous chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of your full waste containers.
-
Do not attempt to treat or neutralize the chemical waste yourself unless you are specifically trained and authorized to do so under your institution's CHP.[20]
-
Maintain Records: Keep accurate records of the waste you generate and dispose of, as required by your institution and regulatory agencies.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental stewardship. By adhering to these guidelines and the principles of your institution's Chemical Hygiene Plan, you contribute to a safer research environment for yourself, your colleagues, and the community at large.
References
- 1. This compound | 3150-20-7 [m.chemicalbook.com]
- 2. labproinc.com [labproinc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound | 3150-20-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. osha.gov [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. ethz.ch [ethz.ch]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. epa.gov [epa.gov]
- 20. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
